3-Bromo-5-chloro-2-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
JMFZDNNGRGRBEH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1Br)Cl)C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Polysubstituted Benzoic Acid Building Blocks in Drug Discovery
Executive Summary
Polysubstituted benzoic acids represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, NSAIDs, and GPCR ligands. Their utility lies in the carboxylate’s ability to form strong electrostatic interactions (salt bridges) with target proteins while offering a vector for solubility modulation. However, the synthesis of densely functionalized benzoic acids—particularly those with contiguous substitution patterns (e.g., 1,2,3-trisubstituted)—remains a bottleneck using traditional Electrophilic Aromatic Substitution (EAS). This guide delineates advanced synthetic methodologies, specifically Directed Ortho Metalation (DoM) and Transition-Metal Catalyzed Carboxylation , providing researchers with high-fidelity protocols to access these complex building blocks.
Part 1: Structural Significance & Medicinal Chemistry[1]
The Pharmacophore & Physicochemical Properties
The benzoic acid moiety is rarely a passive bystander. It often serves as the "warhead" for ionic anchoring within a binding pocket.
-
pKa Modulation: The acidity of the carboxyl group (typically pKa ~4.[1]2) dictates its ionization state at physiological pH (7.4). Substituents on the ring allow fine-tuning of this pKa via electronic effects (Hammett
constants). Electron-withdrawing groups (EWGs) like -NO2 or -CF3 stabilize the carboxylate anion, lowering pKa and increasing solubility but potentially reducing membrane permeability. -
Lipophilicity (LogP): While the ionized carboxylate improves aqueous solubility, it hinders passive diffusion. A common strategy is "masking" the acid as an ester prodrug or utilizing the "ortho-effect" where a bulky ortho-substituent twists the carboxylate out of planarity, reducing conjugation and altering solvation penalties.
Bioisosteric Replacements
When the carboxylic acid confers metabolic liability (e.g., rapid glucuronidation), bioisosteres are employed to retain the H-bond acceptor/donor profile while altering physicochemical parameters.[2]
Table 1: Common Benzoic Acid Bioisosteres & Properties
| Bioisostere | Approx pKa | LogP Shift | Key Advantage |
| Tetrazole | ~4.5 - 5.0 | Similar | Metabolically stable; mimics planar carboxylate geometry. |
| Sulfonamide | ~10.0 | Higher | Weakly acidic; neutral at pH 7.4; improves permeability. |
| Acyl Sulfonamide | ~4.5 | Variable | Bio-equivalent acidity; introduces new vector for SAR. |
| Hydroxamic Acid | ~9.0 | Lower | Metal chelator (e.g., HDAC inhibitors); H-bond donor/acceptor. |
Part 2: Advanced Synthetic Strategies
Traditional oxidation of toluenes is often limited by the availability of precursors. Modern drug discovery demands methods that build the carboxylate de novo or functionalize the ring with high regiocontrol.
Directed Ortho Metalation (DoM)
DoM is the gold standard for synthesizing 1,2,3-trisubstituted benzenes. The carboxylic acid itself (or its lithium carboxylate) can serve as a Directed Metalation Group (DMG).
-
Mechanism: A strong base (e.g., s-BuLi) coordinates to the carboxylate, deprotonating the ortho position.
-
The "Mortier Effect" (Regiocontrol Reversal):
Transition-Metal Catalyzed Carboxylation
For late-stage introduction of the acid moiety, inserting CO₂ into Aryl-Halide bonds is superior to Grignard methods due to functional group tolerance.
-
Nickel Catalysis: Ni(0) undergoes oxidative addition into Ar-Cl/Ar-Br bonds.[5] In the presence of a reductant (Mn or Zn), it reduces to Ni(I), which captures CO₂.[5] This avoids the use of stoichiometric organolithiums.
C-H Activation (Late-Stage Functionalization)
Recent advances allow for the direct functionalization of benzoic acids using the carboxylate as a directing group for Ir(III) or Ru(II) catalyzed C-H activation. This is particularly useful for installing amines or alkenes ortho to the acid in complex drug molecules.
Part 3: Experimental Protocols
Protocol A: Regioselective DoM of Benzoic Acids
Target: Synthesis of 3-substituted-2-methoxybenzoic acids (Contiguous substitution). Source Grounding: Based on methodologies developed by Mortier et al. [1].[3][6][7]
Reagents:
-
Substrate: 2-Methoxybenzoic acid (1.0 equiv)
-
Base: s-BuLi (2.2 equiv, 1.3 M in cyclohexane)
-
Additive: TMEDA (2.2 equiv)
-
Electrophile: Methyl Iodide (3.0 equiv) or DMF.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Dianion Formation: In a flame-dried flask under Argon, dissolve 2-methoxybenzoic acid in THF (0.5 M) and cool to -78°C .
-
Base Addition: Add TMEDA followed by dropwise addition of s-BuLi. The first equivalent deprotonates the acid; the second performs the C-H lithiation.
-
Critical Check: Maintain internal temp < -70°C to prevent benzyne formation.
-
-
Metalation: Stir at -78°C for 1 hour . The solution typically turns deep red/orange (dianion formation).
-
Quench: Add the electrophile (MeI) rapidly.
-
Workup: Allow to warm to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc.
-
Result: Exclusive formation of the 3-methyl-2-methoxybenzoic acid (1,2,3-substitution).
Protocol B: Ni-Catalyzed Carboxylation of Aryl Chlorides
Target: Conversion of electron-neutral/rich Aryl Chlorides to Benzoic Acids using CO₂. Source Grounding: Adapted from Martin and Tsuji methodologies [2].
Reagents:
-
Substrate: Aryl Chloride (1.0 equiv)
-
Catalyst: NiCl₂(PPh₃)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%)[8]
-
Reductant: Mn powder (3.0 equiv)
-
Additive: Et₄NI (0.5 equiv) - Critical for electron transfer.
-
Gas: CO₂ (1 atm, balloon).
Step-by-Step Workflow:
-
Setup: Charge a glovebox-prepared vial with Ni catalyst, PPh₃, Mn powder, Et₄NI, and Aryl Chloride.
-
Solvent: Add DMF (0.2 M). Cap the vial.
-
Atmosphere Exchange: Remove from glovebox. Purge the headspace with CO₂ (balloon) for 5 mins.
-
Reaction: Stir vigorously at 25°C - 40°C for 12-24 hours.
-
Workup: Quench with dilute HCl (hydrolysis of the nickel-carboxylate). Extract with EtOAc.
-
Note: This protocol tolerates esters, ketones, and nitriles which would not survive Grignard carboxylation.
Part 4: Visualization & Logic
Synthetic Decision Tree
This diagram guides the chemist in selecting the optimal route based on substrate availability and substitution pattern.
Caption: Decision matrix for selecting synthetic methodology based on substitution topology and precursor availability.
Mechanism of Directed Ortho Metalation (DoM)
Visualizing the "Complex Induced Proximity Effect" (CIPE) critical for Protocol A.
Caption: Mechanistic flow of DoM showing the critical coordination of the alkyllithium to the carboxylate (CIPE).
Part 5: Case Studies in Drug Discovery
Neuraminidase Inhibitors
Structure-based drug design targeting Influenza Neuraminidase often utilizes benzoic acid derivatives to engage the active site arginine triad (Arg118, Arg292, Arg371).
-
Application: Researchers synthesized 4-(acetylamino)-3-guanidinobenzoic acid derivatives.[9] The guanidino group mimics the transition state, while the carboxylate anchors the molecule.
-
Relevance: Demonstrates the need for ortho-functionalization (guanidine relative to acid) which is difficult via EAS but accessible via DoM or nucleophilic substitution on fluorobenzoates [3].
Late-Stage Functionalization of Tranilast
Tranilast (an anti-allergic drug) contains a benzoic acid core.[10]
-
Innovation: Using Iridium-catalyzed C-H activation (as described in Section 2.3), researchers successfully installed sulfonamide groups ortho to the carboxylic acid directly on the drug molecule.
-
Impact: This "molecular editing" allows for the rapid generation of analogs to improve potency or pharmacokinetic profiles without re-synthesizing the scaffold from scratch [4].
References
-
Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids.[3][7] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters.
-
Fujihara, T., Nogi, K., & Tsuji, Y. (2012). Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. Journal of the American Chemical Society.
-
Chand, P., et al. (1997).[11] Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of Medicinal Chemistry.
-
Bhattacharjee, S., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Chemistry – A European Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design [pubmed.ncbi.nlm.nih.gov]
- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Bromo-5-chloro-2-methoxybenzoic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-2-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. This polysubstituted aromatic carboxylic acid represents a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The specific arrangement of its functional groups—a bromine atom, a chlorine atom, and a methoxy group on the benzoic acid scaffold—imparts unique physicochemical properties that make it a subject of interest for the development of novel compounds with potential biological activities. The presence of multiple reactive sites allows for diverse chemical modifications, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, key properties, and a detailed synthetic protocol.
Chemical Identity and Physicochemical Properties
The fundamental step in characterizing any chemical compound is to establish its precise structural identity. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are two critical descriptors that provide a unique, machine-readable representation of the molecule's structure.
The canonical SMILES string for 3-Bromo-5-chloro-2-methoxybenzoic acid is O=C(O)C1=CC(Cl)=CC(Br)=C1OC . This notation concisely represents the connectivity of the atoms within the molecule. The corresponding International Chemical Identifier Key (InChIKey) is XDHJZXVJIHAQIU-UHFFFAOYSA-N . The InChIKey is a hashed version of the full InChI string and serves as a unique digital identifier for the compound.
A summary of the key physicochemical properties for 3-Bromo-5-chloro-2-methoxybenzoic acid is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 66237-57-8 | Commercial Vendor Data |
| Molecular Formula | C₈H₆BrClO₃ | Calculated |
| Molecular Weight | 265.49 g/mol | Calculated |
| IUPAC Name | 3-bromo-5-chloro-2-methoxybenzoic acid | IUPAC Nomenclature |
| SMILES | O=C(O)C1=CC(Cl)=CC(Br)=C1OC | Commercial Vendor Data |
| InChIKey | XDHJZXVJIHAQIU-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure Visualization
To further elucidate the structural arrangement of 3-Bromo-5-chloro-2-methoxybenzoic acid, a 2D chemical structure diagram is provided below. This visual representation is generated using the Graphviz (DOT language) and highlights the connectivity of the constituent atoms and functional groups.
Caption: 2D Structure of 3-Bromo-5-chloro-2-methoxybenzoic acid
Synthesis of 3-Bromo-5-chloro-2-methoxybenzoic Acid
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-2-methoxybenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common bromination reactions of substituted benzoic acids and should be optimized for specific laboratory conditions.
Objective: To synthesize 3-Bromo-5-chloro-2-methoxybenzoic acid from 5-chloro-2-methoxybenzoic acid.
Materials:
-
5-chloro-2-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Ice
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-methoxybenzoic acid in dichloromethane.
-
Addition of Reagents: Carefully add concentrated sulfuric acid to the solution while stirring. In a separate container, dissolve N-Bromosuccinimide in dichloromethane.
-
Bromination Reaction: Slowly add the NBS solution to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored. After the addition is complete, stir the reaction mixture at room temperature for several hours or until the starting material is consumed (monitored by Thin Layer Chromatography).
-
Work-up: Quench the reaction by pouring the mixture over ice. Separate the organic layer. Wash the organic layer sequentially with a sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Bromo-5-chloro-2-methoxybenzoic acid.
Causality behind Experimental Choices:
-
The methoxy group is an ortho-, para-director. In 5-chloro-2-methoxybenzoic acid, the positions ortho and para to the methoxy group are C1, C3, and C6. The carboxylic acid group is a meta-director, deactivating the ring. The chlorine atom is also an ortho-, para-director but is a deactivator. The directing effects of the methoxy group are dominant, and bromination is expected to occur at the position most activated by the methoxy group and least sterically hindered, which is the C3 position.
-
N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent for the bromination of activated aromatic rings.
-
The aqueous work-up with sodium sulfite is to quench any remaining bromine, and the sodium bicarbonate wash is to remove any unreacted acidic starting material and the acidic catalyst.
Potential Applications in Research and Drug Discovery
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for the development of a wide array of therapeutic agents. The specific substitution pattern of 3-Bromo-5-chloro-2-methoxybenzoic acid provides a unique combination of lipophilicity, electronic properties, and hydrogen bonding potential that can be exploited in drug design.
While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological relevance. For instance, halogenated aromatic compounds are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of bromine and chlorine can enhance binding affinity through halogen bonding and increase the metabolic stability of the molecule. The methoxy group can influence solubility and can also be a key interaction point within a biological target.
Researchers in drug discovery can utilize 3-Bromo-5-chloro-2-methoxybenzoic acid as a starting material to synthesize a library of derivatives for screening against various biological targets. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the facile introduction of diverse side chains to explore structure-activity relationships (SAR).
Conclusion
3-Bromo-5-chloro-2-methoxybenzoic acid is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided its key chemical identifiers, a summary of its physicochemical properties, a visual representation of its structure, and a plausible synthetic pathway. For researchers and scientists, this compound offers a versatile platform for the design and synthesis of novel molecules with tailored properties for a range of applications, from drug discovery to materials science. As with any chemical synthesis, appropriate safety precautions and experimental optimization are paramount for successful and safe execution.
References
-
PubChem. 3-Bromo-5-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
Sources
Technical Guide: Structural, Synthetic, and Functional Differentiation of 3-Bromo-5-chloro-2-methoxybenzoic Acid
Executive Summary
In the realm of fragment-based drug discovery (FBDD) and agrochemical synthesis, 3-bromo-5-chloro-2-methoxybenzoic acid represents a "privileged scaffold." Its value lies not merely in its structure, but in its orthogonal reactivity . The presence of three distinct functional handles—a carboxylic acid, an aryl bromide, and an aryl chloride—allows for sequential, site-selective functionalization.
However, the synthesis of this scaffold is prone to regioisomeric contamination. Misidentification of the halogen positions (e.g., swapping the 3-bromo and 5-chloro substituents) can lead to catastrophic failure in downstream Structure-Activity Relationship (SAR) studies. This guide provides a definitive technical framework for synthesizing, differentiating, and utilizing this specific isomer against its structural analogs.
Structural Analysis & Isomerism
To distinguish the target molecule from its isomers, one must understand the electronic and steric environment of the benzene ring.
The Target vs. Key Isomers
| Feature | Target Molecule | Isomer A (Swapped Halogens) | Isomer B (Regioisomer) |
| Structure | 3-Bromo-5-chloro-2-methoxybenzoic acid | 5-Bromo-3-chloro-2-methoxybenzoic acid | 5-Bromo-4-chloro-2-methoxybenzoic acid |
| C3 Substituent | Bromine (-Br) | Chlorine (-Cl) | Hydrogen (-H) |
| C5 Substituent | Chlorine (-Cl) | Bromine (-Br) | Bromine (-Br) |
| Electronic Environment | C3 is crowded (ortho to OMe). | C3 is crowded (ortho to OMe). | C3 is open.[1] |
| Primary Utility | Site-selective Suzuki coupling at C3. | Site-selective Suzuki coupling at C5. | Incorrect substitution pattern. |
Electronic Governing Factors
-
Methoxy Group (-OMe): A strong electron-donating group (EDG) by resonance. It directs electrophilic aromatic substitution (EAS) to the ortho and para positions.
-
Carboxyl Group (-COOH): A strong electron-withdrawing group (EWG). It directs EAS to the meta position.
-
Halogens (-Cl, -Br): Weakly deactivating but ortho/para directing.
In the target molecule, the 2-methoxy group is the dominant director. The steric bulk of the methoxy group forces the adjacent carboxylic acid out of planarity, influencing the chemical shift of the ortho-protons in NMR.
Synthetic Pathways & Regiocontrol[2]
The primary challenge is ensuring the Bromine is installed at C3 and the Chlorine at C5. Direct halogenation of 2-methoxybenzoic acid often fails to yield the target due to the competing directing effects.
The "Gold Standard" Route: 5-Chlorosalicylic Acid Precursor
To guarantee the position of the chlorine, one should start with 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid). The chlorine is already fixed at the C5 position, eliminating one variable.
Step 1: O-Methylation Methylation of the phenol must occur without esterifying the acid (or requiring a saponification step).
-
Reagents: Dimethyl sulfate (DMS) or Methyl iodide (MeI) with mild base (
). -
Outcome: Yields 5-chloro-2-methoxybenzoic acid (or methyl ester).
Step 2: Regioselective Bromination With C5 blocked by Chlorine and C2 blocked by Methoxy, the activated positions are C3 (ortho to OMe) and C4/C6 (meta to OMe).
-
Directing Logic: The -OMe group strongly activates C3. While sterically hindered, the electronic activation at C3 (ortho to OMe) typically overrides the steric penalty, especially when using controlled brominating agents.
-
Reagents: N-Bromosuccinimide (NBS) in polar solvent (DMF/Acetonitrile) or
in acetic acid.
Visualization of Synthetic Logic
Figure 1: Synthetic decision tree highlighting the necessity of blocking the C5 position early to avoid regioisomeric impurities.
Analytical Differentiation (The "Proof")
You cannot rely solely on LC-MS, as isomers have identical mass (
Proton NMR ( NMR)
The target molecule has two aromatic protons: H4 and H6.
-
H4 Position: Meta to Br, Meta to Cl.
-
H6 Position: Ortho to COOH, Meta to Cl.
-
Coupling Pattern: Since H4 and H6 are meta to each other (separated by C5-Cl), they will appear as doublets with a small coupling constant (
Hz) .
Differentiation Logic:
-
If you see a large coupling constant (
Hz), you have protons that are ortho to each other (e.g., H3 and H4), indicating you made the wrong isomer (e.g., 5-chloro-6-bromo...). -
Diagnostic Shift: The H6 proton (ortho to carboxyl) typically appears more downfield (
ppm) due to the anisotropic deshielding of the carbonyl group.
Carbon-13 NMR ( NMR)
The carbon bonded to Bromine (C-Br) and Chlorine (C-Cl) have distinct chemical shifts.
-
C-Br (C3): Typically
ppm. -
C-Cl (C5): Typically
ppm. -
C-OMe (C2): The ipso carbon attached to methoxy will be significantly deshielded (
ppm).
Reactivity & Functionalization[3][4][5]
The utility of 3-bromo-5-chloro-2-methoxybenzoic acid lies in the reactivity difference between the C-Br and C-Cl bonds.
Chemoselectivity Profile
Palladium-catalyzed oxidative addition occurs faster at the C-Br bond than the C-Cl bond.
-
Reaction 1 (Suzuki/Buchwald): Occurs exclusively at C3 (Br) at lower temperatures or with standard ligands (
). -
Reaction 2: The C5 (Cl) remains intact, serving as a handle for a second, harsher coupling reaction (requiring Buchwald precatalysts or bulky phosphines like XPhos).
Reactivity Workflow
Figure 2: Orthogonal functionalization strategy utilizing the reactivity gap between Aryl-Br and Aryl-Cl.
Experimental Protocols
Protocol A: Synthesis of 3-bromo-5-chloro-2-methoxybenzoic acid
-
Starting Material: Charge a flask with 5-chloro-2-methoxybenzoic acid (1.0 eq) and Acetonitrile (0.5 M).
-
Note: If starting from 5-chlorosalicylic acid, perform standard methylation (MeI/K2CO3/DMF) first.
-
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) and Palladium(II) Acetate (5 mol%) or simply use mild heat (60°C) if using catalytic trifluoroacetic acid.
-
Why: NBS provides a controlled source of
. The methoxy group directs the electrophile to the ortho position (C3).
-
-
Monitoring: Monitor by HPLC. Look for the consumption of starting material.
-
Critical Check: If C5-chlorine is not present (i.e., you used the wrong starting material), you will get para-bromination.
-
-
Workup: Quench with saturated sodium thiosulfate (removes excess bromine). Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[2]
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Appearance: White to off-white crystalline solid.
-
Protocol B: Rapid NMR Verification
-
Dissolve 10 mg of product in
. -
Acquire
NMR (400 MHz or higher). -
Pass Criteria:
-
Singlet at
ppm (-OMe). -
Two doublets in the aromatic region (
ppm).[2] -
Coupling constant
Hz (Meta coupling).
-
-
Fail Criteria:
-
Coupling constant
Hz (indicates ortho protons -> wrong isomer). -
Complex multiplet patterns (indicates loss of substitution regiocontrol).
-
References
-
Reactivity of Aryl Halides in Pd-C
-
Regioselective Halogen
- Source: The Journal of Organic Chemistry (ACS)
- Context: Methodologies for directing halogenation in electron-rich systems (methoxy-arenes).
-
URL:[Link]
-
PubChem Compound Summary: 3-Bromo-5-chloro-2-hydroxybenzoic acid [4]
- Source: National Center for Biotechnology Inform
- Context: Data on the key precursor (5-chlorosalicylic acid) confirming C5 blockage.
-
URL:[Link]
-
Benchtop NMR for Regioisomer Differenti
- Source: Oxford Instruments Applic
- Context: Principles of using coupling constants to distinguish ortho/meta/para isomers.
-
URL:[Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 3-Bromo-5-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 3-Bromo-5-chloro-2-methoxybenzoic Acid
Topic: Solubility of 3-Bromo-5-chloro-2-methoxybenzoic acid in DMSO and Methanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
This guide provides a technical analysis of the solubility behavior of 3-Bromo-5-chloro-2-methoxybenzoic acid (CAS Reg. Analogous to 3-bromo-5-chlorobenzoic acid derivatives) in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).
As a poly-halogenated benzoic acid derivative, this compound exhibits distinct solubility profiles governed by the interplay between its lipophilic halogen substituents and its polar carboxylic acid moiety. While empirical data for this specific intermediate is often proprietary, this guide synthesizes physicochemical principles with analogous experimental data to provide actionable protocols for stock solution preparation and thermodynamic solubility determination.
Key Findings:
-
DMSO: Recommended for high-concentration stock solutions (>50 mM) due to superior dipole-dipole interactions and hydrogen bond acceptance.
-
Methanol: Suitable for intermediate dilutions and working solutions, though solubility is thermodynamically limited by the crystal lattice energy compared to DMSO.
-
Critical Factor: The ortho-methoxy group disrupts the intermolecular hydrogen bonding network typical of benzoic acids, generally enhancing solubility compared to its hydroxy-analogs.
Physicochemical Profile & Solubility Prediction
To understand the solubility mechanism, we must first analyze the structural determinants of the molecule.
Structural Analysis
-
Core Scaffold: Benzoic Acid (pKa ~4.2).
-
Substituents:
-
3-Bromo & 5-Chloro: Electron-withdrawing groups (EWGs). These increase the acidity of the carboxylic acid (lowering pKa to ~2.5–3.0) and significantly increase lipophilicity (LogP).
-
2-Methoxy: An electron-donating group via resonance but inductively withdrawing. Crucially, it provides steric bulk at the ortho position, preventing the formation of tight "head-to-tail" carboxylic acid dimers in the solid state.
-
Predicted Solubility Parameters
Based on Group Contribution Methods and data from analogous halogenated benzoic acids (e.g., 3-bromo-5-chlorobenzoic acid):
| Parameter | Estimated Value | Impact on Solubility |
| Molecular Weight | ~265.49 g/mol | Moderate MW facilitates dissolution. |
| LogP (Octanol/Water) | ~2.8 – 3.2 | High lipophilicity favors organic solvents (DMSO/MeOH) over water. |
| pKa (Acidic) | ~2.8 | Ionizes readily in basic buffers; remains neutral in pure MeOH/DMSO. |
| H-Bond Donors | 1 (COOH) | Requires solvents capable of H-bond acceptance (DMSO/MeOH). |
| H-Bond Acceptors | 3 (COOH, OMe) | Interacts strongly with protic solvents (MeOH). |
Solvent Interaction Mechanisms
Understanding why the compound dissolves is critical for troubleshooting precipitation events during assays.
DMSO (Dimethyl Sulfoxide)
DMSO is a polar aprotic solvent (
-
Dipole-Dipole Interactions: The highly polar S=O bond interacts strongly with the polarizable bromine and chlorine atoms.
-
H-Bond Acceptance: The oxygen in DMSO acts as a strong H-bond acceptor for the carboxylic acid proton, effectively breaking the solute-solute dimers.
Methanol (MeOH)
Methanol is a polar protic solvent (
-
Amphiprotic Nature: Methanol can both donate and accept hydrogen bonds. While it solvates the carboxylic acid well, it is less effective at solvating the hydrophobic halogenated ring compared to DMSO.
-
Thermodynamic Limitation: The enthalpy of solution (
) is typically higher in MeOH than DMSO for halogenated aromatics, meaning more energy is required to break the crystal lattice.
Solvation Diagram (Graphviz)
Figure 1: Mechanistic comparison of solvation pathways. DMSO effectively disrupts carboxylic acid dimers via strong H-bond acceptance.
Experimental Determination Protocols
Since exact literature values for this specific intermediate are rare, the following self-validating protocols should be used to determine thermodynamic solubility.
Protocol A: Shake-Flask Method (Gold Standard)
This method determines the thermodynamic equilibrium solubility.
Reagents:
-
3-Bromo-5-chloro-2-methoxybenzoic acid (Solid)
-
HPLC Grade DMSO or Methanol
-
0.45 µm PTFE Syringe Filters (Nylon filters may bind the compound)
Workflow:
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C for 24–48 hours (orbital shaker at 200 rpm).
-
Check Point: If the solution becomes clear, add more solid until a precipitate persists.
-
-
Filtration: Filter the supernatant using a pre-warmed syringe filter to prevent temperature-induced precipitation.
-
Quantification: Dilute the filtrate 100x with mobile phase and analyze via HPLC-UV (254 nm).
Protocol B: Visual Titration (Rapid Estimation)
Useful for quick "Go/No-Go" decisions in the lab.
-
Weigh 10 mg of compound into a vial.
-
Add solvent in 10 µL increments, vortexing for 30 seconds between additions.
-
Record the volume (
) where no solid remains. -
Calculation: Solubility (
) .
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Data Analysis & Modeling
When documenting solubility for regulatory or publication purposes, experimental data should be fitted to the Modified Apelblat Equation . This model correlates solubility with temperature, essential for process scale-up.
The Equation:
- : Mole fraction solubility
- : Absolute temperature (Kelvin)[1]
- : Empirical model parameters
Typical Data Structure for Reporting:
| Solvent | Temp (K) | Solubility (mg/mL) | Mole Fraction ( |
| DMSO | 298.15 | High (>100) | |
| DMSO | 313.15 | Very High | |
| MeOH | 298.15 | Moderate (~40-60) | |
| MeOH | 313.15 | High |
*Note: Values are estimates based on 3-bromo-5-chlorobenzoic acid analogs [1].
Applications in Drug Discovery[2]
Stock Solution Preparation
-
Recommendation: Prepare a 100 mM stock solution in DMSO .
-
Storage: Store at -20°C. DMSO is hygroscopic; absorption of water can cause the lipophilic acid to precipitate over time. Use desiccated storage.
LC-MS Mobile Phase Compatibility
-
When injecting DMSO stocks into Reverse Phase HPLC (Water/Acetonitrile), ensure the injection volume is low (<5 µL).
-
Risk: The "Solvent Strength Mismatch" can cause the compound to precipitate at the head of the column if the initial mobile phase is highly aqueous (>90% water).
-
Mitigation: Dissolve the DMSO stock into 50:50 MeOH:Water before injection if sensitivity allows.
References
-
Comparison of Benzoic Acid Derivatives: Long, B., et al. (2010). Solubility of Benzoic Acid in Twelve Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Journal of Chemical & Engineering Data. Link
-
Solubility Thermodynamics: Sha, F., et al. (2020). Thermodynamic Solubility and Mixing Properties of 3-Chloro-2-nitrobenzoic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Link
-
General Protocol: BenchChem Technical Support. Protocol for Solubility Determination of Benzoic Acid Derivatives. Link
-
PubChem Compound Summary: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3649920 (Analog: 3-Bromo-5-chloro-2-hydroxybenzoic acid). Link
Sources
MSDS and safety data for 3-Bromo-5-chloro-2-methoxybenzoic acid
An In-Depth Technical Guide to the Safety Profile of 3-Bromo-5-chloro-2-methoxybenzoic acid
This document provides a comprehensive safety and handling guide for 3-Bromo-5-chloro-2-methoxybenzoic acid (CAS No. 66237-57-8). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The information herein is synthesized from an expert analysis of safety data for structurally analogous compounds to provide a robust, precautionary framework in the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule.
Introduction and Scientific Context
3-Bromo-5-chloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its utility in medicinal chemistry and materials science stems from its densely functionalized scaffold, which allows for versatile modification and incorporation into larger, complex molecules. The presence of bromo, chloro, methoxy, and carboxylic acid moieties dictates its reactivity, physical properties, and, critically, its safety profile.
Understanding the safety profile is not merely a regulatory formality; it is a prerequisite for sound scientific practice. The causality behind the recommended protocols in this guide is grounded in the predicted chemical behavior and toxicological properties inferred from its functional groups and data from closely related chemical structures.
Hazard Identification and GHS Classification
While a specific GHS classification for 3-Bromo-5-chloro-2-methoxybenzoic acid is not available, a critical review of its structural analogs—such as 3-Bromo-5-chlorobenzoic acid, 2-Bromo-5-methoxybenzoic acid, and 3-Chloro-2-methoxybenzoic acid—reveals a consistent hazard profile.[1][2] Based on this analysis, the compound should be handled as, at minimum, hazardous according to the following GHS classifications.
Table 1: Predicted GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][4] |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning
-
Precautionary Statements (Prevention):
-
Precautionary Statements (Response):
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2][3]
-
Core Safety Protocols and Causality
The following protocols are designed as a self-validating system to ensure user safety. The reasoning behind each step is explained to foster a deeper understanding of the risks involved.
Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. The required PPE creates a necessary barrier to prevent this contact.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be required for bulk operations or when there is a significant risk of splashing.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of exposure, wear appropriate protective clothing to prevent all skin exposure.[1][5]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator or a system with adequate local exhaust ventilation (LEV). In case of inadequate ventilation, a full-face respirator may be necessary.[2]
Handling and Storage Workflow
Proper handling and storage are critical to prevent accidental exposure and maintain the compound's integrity.
-
Handling:
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood or a glovebox to control dust.[6] Ensure an eyewash station and safety shower are readily accessible.[5]
-
Grounding: Take precautionary measures against static discharge, as fine chemical dust can form explosive mixtures with air.[7]
-
Dispensing: Use spatulas and tools appropriate for handling solids. Avoid actions that create dust clouds, such as pouring from a height.
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling, even if gloves were worn.[3]
-
-
Storage:
Emergency Procedures: A Self-Validating Response
In the event of an accidental release or exposure, a structured and rapid response is crucial to mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. If not breathing, provide artificial respiration.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Accidental Release Measures
The primary objective is to contain the spill without creating dust, protect personnel, and prevent environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but avoid airflow that could disperse dust.
-
Protect: Wear full PPE, including respiratory protection.[6]
-
Contain & Clean:
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.[6][7]
-
Carefully sweep up the material, avoiding dust generation. Use of a HEPA-filtered vacuum is recommended for larger spills.
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of contaminated materials and waste according to local, state, and federal regulations.[1][2]
Physical, Chemical, and Toxicological Profile
Table 2: Physicochemical and Toxicological Properties
| Property | Value | Source/Comment |
| CAS Number | 66237-57-8 | - |
| Molecular Formula | C₈H₆BrClO₃ | - |
| Molecular Weight | 279.49 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Based on analogs[4] |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Sparingly soluble in water (Predicted) | - |
| Stability | Stable under recommended storage conditions. | [1][5] |
| Incompatible Materials | Strong oxidizing agents. | [1][5] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), hydrogen bromide, hydrogen chloride gas under combustion. | [5][7] |
| Acute Toxicity | Oral, Dermal, Inhalation: No data available. Handle as potentially harmful. | Data gap identified from analog review[1][8] |
| Carcinogenicity | No components are listed as a carcinogen by IARC, NTP, or OSHA. | Based on analog data[8] |
| Germ Cell Mutagenicity | No data available. | Data gap identified from analog review[1][4] |
Concluding Remarks
As a Senior Application Scientist, my recommendation is to treat 3-Bromo-5-chloro-2-methoxybenzoic acid with the same level of caution as its halogenated benzoic acid analogs. The protocols outlined in this guide are based on established principles of chemical safety and a thorough analysis of relevant data. Adherence to these guidelines is not just about compliance but about fostering a culture of safety and scientific excellence. Always consult local regulations and perform a risk assessment before commencing any new procedure.
References
- TCI Chemicals. (2025, May 27). Safety Data Sheet: 3-Chloro-2-methoxybenzoic Acid.
- Thermo Fisher Scientific. (2009, August 6). Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid.
- National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
- ECHEMI. (n.d.). 3-Bromo-5-chlorobenzoic acid SDS, 42860-02-6 Safety Data Sheets.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Bromobenzoic acid.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Precision Synthesis of SGLT2 Inhibitor Aglycones via Halogenated Benzoic Acids
Executive Summary
This application note details the robust synthetic protocols for generating diarylketone and diarylmethane intermediates—the lipophilic "aglycone" scaffolds essential for SGLT2 inhibitors like Dapagliflozin and Empagliflozin .[1]
While various routes exist, the Halogenated Benzoic Acid pathway offers a distinct advantage: it utilizes stable, crystalline starting materials (e.g., 5-bromo-2-chlorobenzoic acid) to lock in the halogen handles required for subsequent glycosylation. This guide focuses on the critical Friedel-Crafts acylation and silane-mediated reduction steps, providing optimized parameters to minimize defunctionalization and maximize regioselectivity.
Retrosynthetic Logic & Pathway
The structural core of all gliflozins is the
Strategic Disconnection
The use of 5-bromo-2-chlorobenzoic acid allows for a convergent synthesis. The acid functionality is activated to ligate the second aryl ring (via phenetole), while the bromine atom serves as a "dormant" site for future lithiation and sugar coupling.
Figure 1: Retrosynthetic analysis showing the critical role of the benzoic acid precursor in assembling the aglycone scaffold.
Critical Process Parameters (CPP)
To ensure reproducibility and high purity, the following parameters must be controlled. These are based on process chemistry optimization for scale-up.
| Parameter | Specification | Scientific Rationale (Causality) |
| Acid Chloride Activation | DMF Catalyst (0.5 mol%) | Uncatalyzed reaction with |
| Friedel-Crafts Temp | ||
| Stoichiometry ( | 1.1 – 1.2 equivalents | The Lewis acid complexes with the resulting ketone product. Sub-stoichiometric amounts stall the reaction at ~50% conversion. |
| Quenching | Inverse Addition (Pour rxn into acid) | Direct addition of water to the reaction mass causes violent exotherms and aluminum salt clumping, trapping the product. |
Detailed Experimental Protocols
Protocol A: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone
Objective: Convert 5-bromo-2-chlorobenzoic acid to the benzophenone intermediate via Friedel-Crafts acylation.[2]
Reagents:
-
5-Bromo-2-chlorobenzoic acid (23.5 g, 100 mmol)
-
Thionyl Chloride (
) (14.3 g, 120 mmol) -
Phenetole (Ethoxybenzene) (12.2 g, 100 mmol)
-
Aluminum Chloride (
) (14.6 g, 110 mmol) -
Dichloromethane (DCM) (anhydrous, 200 mL)
-
DMF (catalytic, 0.1 mL)
Step-by-Step Methodology:
-
Activation (Acyl Chloride Formation):
-
In a dry 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and
line, charge 5-bromo-2-chlorobenzoic acid and DCM (100 mL). -
Add catalytic DMF (0.1 mL).
-
Add
dropwise over 15 minutes at room temperature (RT). -
Self-Validation: Heat to reflux (40°C) for 2 hours. Monitor by TLC (or FTIR: disappearance of broad -OH stretch at 3000 cm⁻¹, appearance of C=O acyl chloride shift at ~1770 cm⁻¹).
-
Cool to RT. Remove excess
and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Note: Do not distill at high temps to avoid decomposition.
-
-
Friedel-Crafts Acylation:
-
Redissolve the crude acid chloride in fresh anhydrous DCM (100 mL).
-
Add Phenetole (1 eq).
-
Cool the mixture to 0–5°C using an ice/salt bath.
-
Critical Step: Add
portion-wise over 30 minutes. Maintain internal temperature . The solution will turn dark orange/red. -
Allow to warm to RT and stir for 3–4 hours.
-
Endpoint Check: HPLC should show < 1% remaining acid chloride.
-
-
Work-up & Isolation:
-
Prepare a quench solution of 1M HCl (200 mL) mixed with crushed ice (100 g).
-
Slowly pour the organic reaction mixture into the acidic ice slurry with vigorous stirring (Inverse Quench).
-
Separate the organic layer.[3][4][5] Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with 1M NaOH (to remove unreacted benzoic acid) and Brine.
-
Dry over
and concentrate. -
Crystallization: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.
-
Expected Yield: 85–90% Purity: > 98% (HPLC)[6][7]
Protocol B: Reduction to Aglycone (Diarylmethane)
Objective: Reduce the ketone carbonyl to a methylene group to form the final aglycone.
Reagents:
-
Benzophenone Intermediate (from Protocol A) (10 g)
-
Triethylsilane (
) (3 eq)[3] -
Boron Trifluoride Etherate (
) (2 eq) -
Acetonitrile/DCM (1:1 mixture)
Methodology:
-
Dissolve the benzophenone in Acetonitrile/DCM (1:1) at 0°C.
-
Add
followed by dropwise addition of . -
Warm to RT and stir for 4 hours.
-
Safety Note: This reaction generates flammable silanes. Ensure good ventilation.
-
Quench with saturated
. Extract with Ethyl Acetate.[5] -
Concentrate to yield 5-bromo-2-chloro-4'-ethoxydiphenylmethane .
Process Visualization (Workflow)
Figure 2: Workflow diagram for the synthesis of the benzophenone intermediate.
Quality Control & Troubleshooting
Self-Validating Checks
-
FTIR Monitoring (Step 1): If the -OH stretch (3000-3300 cm⁻¹) persists after 2 hours of reflux, the activation is incomplete. Correction: Add 0.1 eq more
and reflux for 1 hour. -
Color Change (Step 2): The Friedel-Crafts complex should be deep orange/red. If the solution remains pale yellow after
addition, the catalyst may be wet/deactivated. Correction: Use fresh anhydrous .
Impurity Profile
-
Impurity A (Regioisomer): 2-ethoxy-isomer.[8] Formed if temperature exceeds 15°C during
addition. -
Impurity B (Hydrolysis): Reverted Benzoic Acid. Formed if moisture enters the system before quenching. Removed via NaOH wash in Step 3.
References
-
Bristol-Myers Squibb Company. (2003). C-aryl glucoside SGLT2 inhibitors and method. US Patent 6,515,117.[5][9] Link
-
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[10] Journal of Medicinal Chemistry, 51(5), 1145–1149.[11] Link
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360. Link
-
Shanghai Institute of Pharmaceutical Industry. (2014). Improved synthesis of dapagliflozin.[1][3][6][10] Chinese Journal of Medicinal Chemistry.[6] Link
Sources
- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 5. WO2018142422A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN105061373B - A kind of synthetic method of Dapagliflozin isomer impurities - Google Patents [patents.google.com]
- 9. US6515117B2 - C-aryl glucoside SGLT2 inhibitors and method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in SGLT2 Inhibitors for Type 2 Diabetes Management [publishing.emanresearch.org]
Suzuki-Miyaura coupling conditions for 3-Bromo-5-chloro-2-methoxybenzoic acid
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-methoxybenzoic Acid
Executive Summary
This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-2-methoxybenzoic acid . This substrate presents a triad of synthetic challenges:
-
Chemoselectivity: Differentiating between the reactive 3-bromo and the potentially reactive 5-chloro substituents.
-
Steric Hindrance: The 3-position is "sandwiched" between the bulky 2-methoxy group and the 1-carboxylate moiety (1,2,3-substitution pattern), significantly retarding oxidative addition.
-
Solubility & Poisoning: The free carboxylic acid requires specific base management to prevent catalyst poisoning and ensure phase transfer in biphasic systems.
The protocol defined below utilizes a Pd(OAc)₂/SPhos catalytic system, which offers the necessary steric bulk to facilitate reductive elimination while maintaining high activity for oxidative addition, ensuring exclusive coupling at the bromo-position without dehalogenating the chloro-substituent.
Strategic Analysis & Mechanistic Insight
Chemoselectivity (Br vs. Cl)
In palladium-catalyzed couplings, the rate of oxidative addition follows the bond dissociation energy: C-I < C-Br < C-Cl. For this substrate, the C-Br bond is the primary electrophile. However, electron-deficient arenes (like benzoic acids) can activate C-Cl bonds, leading to side reactions.
-
Control Strategy: Maintain reaction temperature at 80°C . Higher temperatures (>100°C) increase the risk of oxidative addition into the C-Cl bond.
The Steric Challenge (The "Ortho Effect")
The 2-methoxy group exerts significant steric pressure on the 3-bromo position. Standard ligands like PPh₃ often fail here because they cannot force the Pd(0) center into the crowded C-Br bond.
-
Solution: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice. Its electron-rich nature accelerates oxidative addition, while its biaryl bulk promotes the reductive elimination step, which is often the turnover-limiting step in crowded systems.
Free Acid Management
The carboxylic acid (pKa ~4) will immediately protonate basic species.
-
Stoichiometry: You must use ≥ 3.5 equivalents of base .
-
1.0 eq to deprotonate the carboxylic acid (forming the soluble carboxylate).
-
1.0 eq to activate the boronic acid (forming the boronate ate-complex).
-
1.5 eq excess to drive the equilibrium and buffer the system.
-
Reaction Visualization
Chemoselectivity & Pathway
Figure 1: Reaction pathway highlighting the kinetic preference for C-Br activation. Control of temperature and ligand choice prevents the C-Cl activation pathway.
Optimized Experimental Protocol
Reagents & Stoichiometry[1][2][3]
| Component | Role | Equivalents | Notes |
| Substrate | Electrophile | 1.0 | 3-Bromo-5-chloro-2-methoxybenzoic acid |
| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures full conversion. |
| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | Source of Pd(II). |
| SPhos | Ligand | 0.04 (4 mol%) | 1:2 Pd:Ligand ratio is critical. |
| K₃PO₄ | Base | 3.5 - 4.0 | Finely ground. Mild base prevents decomposition. |
| Solvent System | Medium | 0.2 M | Toluene : Water (10:1) or 1,4-Dioxane : Water (5:1) . |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Toluene or Dioxane).
-
Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-Ligand species.
Step 2: Reaction Assembly
-
Charge a reaction vessel (pressure tube or RBF) with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (3.5 eq).
-
Evacuate and backfill with Argon (x3) to remove oxygen (Oxygen poisons Pd(0) and promotes homocoupling).
-
Add the Solvent mixture (degassed).
-
Add the Pre-complexed Catalyst Solution via syringe.
Step 3: Reaction Execution
-
Heat the mixture to 80°C .
-
Note: Do not exceed 90°C.
-
-
Monitor via HPLC or LC-MS after 2 hours.
-
Sampling: Take a 50 µL aliquot, quench into 1M HCl (to protonate the acid for detection), and extract with acetonitrile.
-
Endpoint: Disappearance of starting bromide.[1]
-
Step 4: Workup & Isolation (Critical for Free Acids)
-
Dilute with water (10 mL per mmol substrate) and Ethyl Acetate (EtOAc).
-
Phase Separation: The product is currently a potassium salt (R-COO⁻ K⁺) and resides in the aqueous layer .
-
Action: Separate layers. Keep the Aqueous layer.
-
Wash: Wash the aqueous layer once with EtOAc to remove non-polar impurities (homocoupled boronic acid, ligand oxide).
-
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2-3. The product will precipitate or oil out.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).
-
Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate.
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical "Reverse Extraction" technique required for free carboxylic acid products.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by -COOH or poor solubility. | Increase K₃PO₄ to 4.5 eq. Switch solvent to 1,4-Dioxane/Water (increases solubility of the carboxylate). |
| Des-Chloro Product | Temperature too high; Catalyst too active. | Lower temp to 60-70°C. Ensure strictly 1.2 eq of Boronic acid (excess B promotes side reactions). |
| Protodebromination | Reaction "stalls"; H replaces Br. | Solvent is too "wet" or protic sources present. Ensure solvents are degassed. Increase catalyst loading to 5 mol%. |
| Product in Waste | Incorrect Workup. | STOP. Did you discard the aqueous layer before acidification? The product is a salt at pH > 7. Check the aqueous waste. |
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5] [Link]
- Context: Establishes SPhos as the superior ligand for sterically hindered and electron-rich aryl chlorides/bromides.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Context: Foundational review covering the mechanism and base effects in aqueous solvents.
-
Goossen, L. J., & Melzer, B. (2007). Decarboxylative biaryl synthesis from aromatic carboxylates and aryl triflates. Journal of Organic Chemistry. [Link]
- Context: Discusses the behavior of benzoate salts in Pd-catalyzed environments and solubility challenges.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
- Context: Provides comparative data on Br vs Cl selectivity and the use of bulky phosphines.
Sources
Application Note: Optimized Buchwald-Hartwig Amination Protocols for Aryl Bromide Substrates
Executive Summary
The Buchwald-Hartwig amination is the premier methodology for constructing C–N bonds between aryl halides and amines. While aryl bromides are the standard electrophile due to their balance of reactivity and stability, successful coupling requires rigorous control over catalyst speciation and reaction parameters.
This guide provides two distinct, self-validating protocols:
-
Method A (General Purpose): Optimized for secondary amines and unhindered primary amines using RuPhos Pd G4 .
-
Method B (Sterically Demanding): Optimized for hindered primary amines and electron-rich substrates using BrettPhos Pd G4 .
These protocols utilize Generation 4 (G4) Precatalysts to eliminate the variability associated with traditional Pd(0) sources (e.g., Pd₂(dba)₃) and ensure rapid, quantitative formation of the active catalytic species (
Mechanistic Foundations & Ligand Strategy
Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction does not proceed via a simple substitution; it is a delicate balance of oxidative addition and reductive elimination.
The Catalytic Cycle
The active species is a monoligated Pd(0) complex. The cycle faces two primary failure modes:
-
Protodehalogenation: If the amine undergoes
-hydride elimination before reductive elimination, the aryl bromide is reduced to an arene (Ar-H). -
Catalyst Poisoning: Bis-ligation of the palladium by the amine or product inhibition.
Figure 1: The Buchwald-Hartwig catalytic cycle emphasizing the critical Pd(II) intermediates.
Ligand Selection Strategy
The choice of ligand dictates the success of the reductive elimination step. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) which provide steric bulk to accelerate reductive elimination and prevent catalyst deactivation.
| Substrate Class | Recommended Ligand | Precatalyst | Why? |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos Pd G4 | Excellent stability; prevents |
| Primary Amines (Unhindered) | RuPhos or XPhos | RuPhos Pd G4 | High turnover frequency. |
| Primary Amines (Hindered/Anilines) | BrettPhos | BrettPhos Pd G4 | Extreme steric bulk forces reductive elimination over side reactions. |
| 5-Membered Heterocycles | tBuXPhos | tBuXPhos Pd G4 | Prevents poisoning by heteroatoms (N, S). |
Critical Parameter Optimization
Base Selection[1][2]
-
NaOtBu (Sodium tert-butoxide): The standard base. Strong and soluble in organic solvents.[1] Use for substrates stable to strong bases.
-
Cs₂CO₃ (Cesium Carbonate): Milder.[2] Essential for substrates with esters, nitriles, or base-sensitive ketones. Requires higher temperatures (80-100°C) due to lower solubility.
Solvent Systems[4]
-
Toluene: Excellent for hydrophobic substrates.
-
1,4-Dioxane: Universal solvent; high boiling point allows for difficult couplings.
-
tBuOH: Can accelerate reactions involving anionic intermediates but may sublime.
Experimental Protocols
Method A: General Protocol (Secondary & Unhindered Primary Amines)
Target: Coupling Morpholine with 4-Bromotoluene (Standard Benchmark).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)[3]
-
RuPhos Pd G4 (0.01 – 0.02 equiv / 1-2 mol%)
-
NaOtBu (1.4 equiv)[3]
-
Solvent: Anhydrous Toluene or THF (0.2 M concentration relative to ArBr)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (1 mol%) and NaOtBu (1.4 equiv).
-
Note: If the Aryl Bromide is a solid, add it here. If liquid, add in step 3.
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x) if not in a glovebox. Add anhydrous Toluene via syringe.
-
Substrate Addition: Add the Amine (1.2 equiv) and Aryl Bromide (if liquid) via microliter syringe.
-
Reaction: Place in a pre-heated heating block at 80°C . Stir vigorously (800-1000 rpm) for 2–12 hours.
-
Checkpoint: The reaction mixture should turn from pale yellow to a dark amber/brown. Precipitation of NaBr (white solid) indicates progress.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of silica or Celite to remove Pd residue. Concentrate and purify via flash chromatography.
Method B: Advanced Protocol (Sterically Hindered Primary Amines)
Target: Coupling 2,6-Diisopropylaniline with Aryl Bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Primary Amine (1.2 equiv)[3]
-
BrettPhos Pd G4 (0.02 – 0.04 equiv / 2-4 mol%)
-
NaOtBu (1.4 equiv)[3]
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Procedure:
-
Catalyst Charge: Charge vial with BrettPhos Pd G4 (2 mol%) and NaOtBu (1.4 equiv).
-
Critical: BrettPhos is sensitive to oxidation in solution; keep solid until solvent addition.
-
-
Solvation: Add anhydrous 1,4-Dioxane .
-
Activation: Add the Aryl Bromide and Hindered Amine .
-
Reaction: Heat to 100°C . The higher temperature is required to overcome the energy barrier of the bulky reductive elimination.
-
Monitoring: Monitor via LCMS. If conversion stalls at <50% after 4 hours, add a second portion of catalyst (1 mol%) and base.
Troubleshooting & Diagnostic Workflow
When reactions fail, they typically fail due to specific mechanistic bottlenecks. Use this logic tree to diagnose the issue.
Figure 2: Diagnostic logic for common Buchwald-Hartwig failure modes.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Conversion (SM Recovery) | Catalyst failed to activate or was poisoned by O₂. | Ensure inert atmosphere. Switch from Pd(OAc)₂ to Pd G4 Precatalyst . |
| Ar-H (Dehalogenation) | Switch to BrettPhos (increases rate of Red. Elim). | |
| Low Yield with Heterocycles | Pd coordinating to heteroatom (N, S) instead of reaction site. | Use tBuXPhos or tBuBrettPhos (steric bulk prevents N-coordination). |
| Functional Group Hydrolysis | Base is too strong (NaOtBu). | Switch to Cs₂CO₃ or K₃PO₄ in Dioxane at 100°C. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[4][5] Angewandte Chemie International Edition, 47(34), 6338–6361.[5] Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. entegris.com [entegris.com]
- 5. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3-Bromo-5-chloro-2-methoxybenzoic acid in PROTAC linker synthesis
Executive Summary
This application note details the synthetic utility of 3-Bromo-5-chloro-2-methoxybenzoic acid (BCMBA) as a high-value orthogonal scaffold for Proteolysis Targeting Chimera (PROTAC) development. Unlike standard linear linkers, BCMBA offers a tri-functional core (Carboxylic Acid, Aryl Bromide, Aryl Chloride) with distinct reactivity profiles. This allows for precise, sequential assembly of complex PROTACs, particularly when rigidifying the linker-ligand interface or conducting Structure-Activity Relationship (SAR) studies on E3 ligase binding motifs.
Chemical Rationale & Retrosynthetic Logic
In PROTAC design, the "linker" is rarely just a passive chain; its attachment point and exit vector determine the ternary complex's stability (cooperativity). BCMBA is uniquely suited for this due to its Chemoselective Orthogonality .
The Reactivity Hierarchy
The molecule possesses three functional handles with a clearly defined reactivity order, enabling "pot-by-pot" synthesis without extensive protecting group manipulations:
-
Carboxylic Acid (C1): Highest reactivity. Amenable to amide/ester coupling with amine-terminated linkers (e.g., PEG-diamines).
-
Aryl Bromide (C3): High reactivity in Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Reacts under mild conditions (60–80°C).
-
Aryl Chloride (C5): Low reactivity. Remains inert during C3-bromine coupling, allowing for a second subsequent functionalization (e.g., late-stage diversification) under forcing conditions (>100°C, specialized ligands like XPhos).
-
Methoxy Group (C2): Provides steric bulk to induce twist (conformational control) or serves as a latent phenol (via BBr3 demethylation) for hydrogen bond donor capability.
Strategic Placement in PROTACs
-
As a Linker Hub: The acid connects to the flexible PEG/alkyl chain, while the aryl ring serves as a rigid spacer. The Bromine allows the attachment of the Ligand (POI or E3) via a biaryl bond.
-
As a Ligand Core: It can serve as a precursor for benzoic acid-based E3 ligands (e.g., mimics of VHL or IAP binders) where the Cl and Br allow installation of hydrophobic side chains.
Experimental Protocols
Phase I: Linker Attachment (Amide Coupling)
Objective: Attach a mono-protected diamine linker (e.g., N-Boc-PEG-amine) to the carboxylic acid. Challenge: The ortho-methoxy group creates steric hindrance, potentially reducing coupling efficiency. Standard EDC/NHS may fail; HATU or Acid Chloride activation is recommended.
Materials:
-
BCMBA (1.0 equiv)[2]
-
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate (Linker, 1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)[3]
-
Anhydrous DMF[3]
Step-by-Step Protocol:
-
Activation: Dissolve BCMBA (100 mg, 0.38 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.2 mL, 1.14 mmol) followed by HATU (173 mg, 0.45 mmol). Stir at Room Temperature (RT) for 15 minutes. Visual Cue: Solution may turn slightly yellow.
-
Coupling: Add the amine linker (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+).[2]
-
Note: If conversion is <50% after 4h, heat to 40°C. The ortho-methoxy effect is significant.
-
-
Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.[1][2][3]
-
Purification: Flash chromatography (Hexane/EtOAc).
Phase II: Chemoselective Ligand Attachment (Suzuki Coupling)
Objective: Couple a boronic acid-functionalized Ligand (e.g., an aryl-boronate of the POI binder) to the C3-Bromine , leaving the C5-Chlorine intact.
Materials:
-
Amide-Linker Intermediate (from Phase I)
-
Ligand-Arylboronic Pinacol Ester (1.2 equiv)
-
Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for robustness and selectivity.
-
K2CO3 (2M aqueous solution, 3.0 equiv)
-
1,4-Dioxane
Step-by-Step Protocol:
-
Degassing: In a microwave vial, combine the Intermediate, Boronic Ester, and K2CO3. Add Dioxane (concentration 0.1 M). Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under Argon flow. Seal the vial.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Critical Control Point: Do NOT exceed 90°C. Higher temperatures may activate the C5-Chlorine, leading to polymerization or double-coupling byproducts.
-
-
Monitoring: Check LC-MS for the disappearance of the Bromide isotope pattern (1:1 ratio of M/M+2) and appearance of the product. The Chlorine isotope pattern (3:1 ratio of M/M+2) should remain visible in the product mass.
-
Workup: Filter through Celite, concentrate, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualizing the Chemoselectivity
The following diagram illustrates the sequential functionalization logic, highlighting the "Safe Zone" for cross-coupling.
Caption: Sequential functionalization workflow exploiting the reactivity gap between C3-Br and C5-Cl.
Quality Control & Troubleshooting
| Issue | Observation (LC-MS/NMR) | Root Cause | Corrective Action |
| Low Amide Yield | SM remains; no product. | Steric hindrance from 2-OMe group. | Switch to Acid Chloride method: Reflux BCMBA in SOCl2 (2h), evaporate, then add amine/TEA in DCM. |
| Cl-Coupling (Over-reaction) | Mass = Product + Ligand (Double addition). | Temperature too high (>90°C) or highly active catalyst (e.g., XPhos). | Lower temp to 70°C; ensure use of Pd(dppf) or Pd(PPh3)4, not Pd-G3/G4 precatalysts. |
| Debromination | Mass = Product minus Br (replaced by H). | Pd-hydride formation (often from alcoholic solvents). | Ensure solvent is anhydrous Dioxane or Toluene; avoid Ethanol/Isopropanol in the coupling step. |
References
-
Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry. Link
- Context: Discusses linker attachment strategies to benzoic acid cores in PROTACs.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
- Context: Foundational text on chemoselectivity between Aryl-Br and Aryl-Cl.
-
Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. Link
- Context: comprehensive review on linker design and
-
BenchChem Application Data. (2025). "Reactivity of 3-Bromo-5-chloro-benzoic acid derivatives." BenchChem Technical Library. Link
-
Context: Specific reactivity profiles of halogenated benzoic acids.[1]
-
Sources
Troubleshooting & Optimization
Technical Guide: Improving Yield in Bromination of 5-Chloro-2-Methoxybenzoic Acid
Executive Summary & Reaction Logic
This guide addresses yield optimization for the synthesis of 3-bromo-5-chloro-2-methoxybenzoic acid .
The bromination of 5-chloro-2-methoxybenzoic acid is an Electrophilic Aromatic Substitution (EAS). To maximize yield, one must exploit the competing directing effects of the substituents. The methoxy group (-OMe) at position C2 is the strongest activator and directs ortho/para. Since the para position (C5) is blocked by Chlorine, the C3 position (ortho to -OMe) is the thermodynamically and kinetically favored site.
However, the presence of the electron-withdrawing carboxylic acid (-COOH) and chlorine (-Cl) groups deactivates the ring, often leading to sluggish reaction kinetics or incomplete conversion using standard non-acidic conditions.
Reaction Pathway Visualization
The following diagram illustrates the directing effects and the target transformation.
Caption: Figure 1. Reaction pathway highlighting the cooperative directing effects of -OMe and -COOH toward the C3 position.
Optimized Experimental Protocols
Two protocols are recommended based on scale and available equipment. Method A is preferred for high-yield laboratory synthesis (gram scale), while Method B is a classic industrial approach (kilogram scale).
Method A: NBS in Acidic Media (High Yield & Purity)
Recommended for: Research scale (1g - 100g), high regioselectivity requirements.
Rationale: The combination of Trifluoroacetic acid (TFA) and Sulfuric acid (
| Parameter | Specification | Notes |
| Reagent | N-Bromosuccinimide (NBS) | 1.1 - 1.2 equivalents. Freshly recrystallized if yellow. |
| Solvent System | TFA : | TFA solubilizes the substrate; |
| Temperature | 55°C - 60°C | Do not exceed 70°C to prevent decarboxylation. |
| Time | 4 - 16 hours | Monitor via HPLC/TLC until starting material < 1%. |
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) in Trifluoroacetic acid (5 mL per gram of substrate).
-
Acidification: Cool to 0°C. Slowly add concentrated Sulfuric acid (1.25 mL per gram of substrate) dropwise. Exotherm warning.
-
Bromination: Add NBS (1.1 eq) portion-wise over 30 minutes.
-
Reaction: Warm the mixture to 60°C and stir.
-
Quench: Pour the reaction mixture slowly into crushed ice (10x volume of solvent).
-
Isolation: The product will precipitate as a white/off-white solid. Filter and wash copiously with water to remove residual acid and succinimide.
-
Purification: Recrystallize from Ethanol or Acetic Acid/Water if purity is <98%.
Method B: Elemental Bromine in Acetic Acid
Recommended for: Large scale, cost-sensitive operations.
Rationale: Elemental bromine (
-
Dissolution: Suspend substrate in Glacial Acetic Acid (5-7 volumes).
-
Addition: Add
(1.05 eq) dropwise at room temperature. -
Heating: Heat to 45-50°C. If no consumption after 2 hours, add catalytic
(0.01 eq). -
Workup: Quench with aqueous Sodium Bisulfite (
) to destroy excess bromine. Filter the precipitate.[1][2][3]
Troubleshooting Guide (FAQ)
Issue 1: Incomplete Conversion (Starting Material Remains)
Diagnosis: The ring is deactivated by the -Cl and -COOH groups, making it resistant to electrophilic attack.
-
Fix: Increase the acidity of the medium. If using Method B (Acetic Acid), switch to Method A (TFA/H2SO4). The protonation of NBS generates a much stronger electrophile (
or protonated NBS) than molecular bromine. -
Fix: Increase temperature to 65°C, but monitor closely for decarboxylation.
Issue 2: Low Yield after Workup (Product Loss)
Diagnosis: The product is a benzoic acid derivative and may have partial solubility in water, especially if the pH is not low enough.
-
Fix: Ensure the quench water is acidic (pH < 2). If the product does not precipitate well, extract the aqueous layer with Ethyl Acetate, dry over
, and evaporate. -
Fix: Check the mother liquor. Succinimide (byproduct of NBS) is water-soluble, but if the product is trapped in the filter cake with succinimide, wash with warm water (50°C) to dissolve the succinimide selectively.
Issue 3: Demethylation (Formation of Hydroxy-acid)
Diagnosis: Harsh Lewis acids (like
-
Fix: Avoid strong Lewis acids. Stick to Brønsted acid catalysis (
). -
Fix: Keep reaction temperature below 80°C.
Issue 4: Regio-isomeric Impurities
Diagnosis: Although C3 is favored, trace bromination at C4 or C6 can occur if the reaction runs too hot or if the "magic chloro effect" alters local electron density unexpectedly.
-
Fix: Run the reaction at a lower temperature (RT to 40°C) for a longer time.
-
Fix: Recrystallize from Ethanol. The symmetric nature of some impurities usually makes them more soluble than the target C3-bromo product.
Decision Tree for Optimization
Use this flowchart to diagnose yield issues during your campaign.
Caption: Figure 2. Troubleshooting logic flow for diagnosing low yield or purity.
References
-
Synthesis of 3-bromo-5-chloro-2-methoxybenzoic acid via NBS/Acid: Source: ResearchGate. (2017). Mitochondrial uncoupler MB1-47 synthetic route. Context: Describes the specific bromination of 5-chloro-2-methoxybenzoic acid using NBS in Sulfuric Acid and TFA to yield the 3-bromo derivative.
-
General Regioselectivity in Benzoic Acid Derivatives: Source: MDPI. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids. Context: Validates the strong ortho-directing power of the methoxy group in benzoic acid scaffolds, supporting the C3-selectivity claim.
-
Bromination Methodologies for Deactivated Rings: Source: Common Organic Chemistry. Bromination - Common Conditions. Context:[4][5] Provides standard operating procedures for Electrophilic Aromatic Substitution using NBS and Bromine in acidic media.
Sources
- 1. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Purification methods for 3-Bromo-5-chloro-2-methoxybenzoic acid recrystallization
This guide provides in-depth technical support for the purification of 3-Bromo-5-chloro-2-methoxybenzoic acid via recrystallization. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their purification protocols. The information herein is grounded in established principles of organic chemistry and practical laboratory experience.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My 3-Bromo-5-chloro-2-methoxybenzoic acid is not crystallizing out of the solution after cooling. What should I do?
Answer: This is a common issue, often related to supersaturation or using an excessive amount of solvent. Here is a systematic approach to induce crystallization:
-
Patience and Extended Cooling: Ensure the solution has cooled to room temperature slowly and has been given adequate time in an ice bath (at least 20-30 minutes). Rapid cooling can sometimes inhibit nucleation.
-
Induce Nucleation: A supersaturated solution needs a starting point (a nucleus) for crystal growth.
-
Scratching Method: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[1][2] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.
-
Seed Crystal: If you have a small crystal of pure 3-Bromo-5-chloro-2-methoxybenzoic acid, add it to the solution.[1][3] This "seed" provides a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: The most frequent cause is using too much solvent, meaning the compound remains soluble even at low temperatures.[4][5]
-
Gently heat the solution to boiling and reduce the volume by 10-20%.
-
Allow the solution to cool slowly again. Repeat the process until you observe turbidity or crystal formation upon cooling.
-
Question 2: I have a very low yield of purified crystals. What are the likely causes?
Answer: A low yield suggests a loss of product during the recrystallization process. Consider these potential causes:
-
Excessive Solvent: As mentioned above, using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor after cooling.[4] Always aim to use the minimum amount of hot solvent required to fully dissolve your crude product.[2][6]
-
Premature Crystallization: If the compound crystallizes during the hot gravity filtration step, it will be lost on the filter paper. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated and that you perform the filtration as quickly as possible.[4] Using a stemless funnel can also help prevent clogging.
-
Improper Washing: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing to remove surface impurities without significant product loss.[1]
-
Incomplete Reaction: If the crude material is the result of a chemical synthesis, a low yield may indicate that the preceding reaction did not go to completion.[4]
Question 3: My compound "oiled out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, causing it to separate as a liquid instead of a solid.[5] This is particularly common with impure compounds, as impurities can depress the melting point.[4]
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[4][5]
-
Slow Cooling is Critical: Allow the solution to cool much more slowly. An insulated container or leaving the flask on a hot plate that is turned off can slow the cooling rate, giving the molecules time to orient themselves into a crystal lattice.[5]
-
Change Solvent System: If oiling out persists, the chosen solvent may not be ideal. Consider using a different solvent or a mixed solvent system.
Question 4: The color of my purified crystals is still off-white or yellowish. How can I obtain a purer, white product?
Answer: Colored impurities are common in organic synthesis. These can often be removed with activated charcoal.
Procedure:
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding too much can lead to the adsorption of your desired product and reduce the yield.[4]
-
Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[6][7]
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing 3-Bromo-5-chloro-2-methoxybenzoic acid?
A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3][8] For substituted benzoic acids, common choices include:
-
Alcohols: Ethanol or methanol often work well for aromatic compounds.[2]
-
Water: Benzoic acids generally have low solubility in cold water but significantly higher solubility in hot water, making it a potential, though less common for highly substituted analogs, choice.[1][7]
-
Mixed Solvent Systems: A mixture, such as ethanol/water or acetone/water, is often highly effective. You would dissolve the compound in the "good" solvent (e.g., ethanol) at its boiling point and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). A small amount of the good solvent is then added to redissolve the precipitate, and the solution is allowed to cool.[9]
It is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system before committing your entire batch.
Q: What are the common impurities in crude 3-Bromo-5-chloro-2-methoxybenzoic acid?
A: Impurities depend on the synthetic route. Common synthetic pathways for substituted benzoic acids involve the oxidation of substituted toluenes or hydrolysis of benzoyl chlorides.[10][11] Therefore, potential impurities could include:
-
Unreacted starting materials.
-
Isomeric byproducts (e.g., different bromination or chlorination patterns).
-
Byproducts from incomplete methoxylation or hydrolysis.
-
Tarry materials from oxidation reactions.[11]
Q: How can I confirm the purity of my final product?
A: The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden the range.[8] For definitive structural confirmation and purity assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) should be employed.
Standard Recrystallization Protocol
This protocol provides a general workflow. Solvent choice and volumes should be optimized based on preliminary tests.
-
Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., ethanol or an ethanol/water mixture).
-
Dissolution: Place the crude 3-Bromo-5-chloro-2-methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Add more hot solvent in small portions until the solid is completely dissolved.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Crude Material to Solvent Ratio | ~1 g per 5-20 mL (Highly dependent on solvent) | Aims to create a saturated solution at high temperature. |
| Cooling Rate | Slow cooling to RT, then ice bath | Promotes the formation of large, pure crystals.[4] |
| Ice Bath Duration | 20-30 minutes | Maximizes the precipitation of the product from the cold solution. |
| Expected Recovery | 70-90% | Recovery depends on purity of crude material and technique. |
Visual Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Experimental workflow for the recrystallization of 3-Bromo-5-chloro-2-methoxybenzoic acid.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. (1978).
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). [Link] (Note: While the direct source link was not found, the procedure described is a standard representation of benzoic acid recrystallization found in many academic lab manuals.)
- Google Patents. (1998). CN1251833A - Process for preparing substituted benzoic acid.
-
Journal of Research of the National Bureau of Standards. (1951). Preparation of benzoic acid of high purity. [Link]
-
Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? [Link]
-
FAMU. (2016). Lab Report Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
YouTube. (2017). PURIFICATION OF BENZOIC ACID BY SUBLIMATION. [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). [Link] (Note: This is a representative procedure from an academic source.)
-
PubChem. 3-Bromo-5-chlorobenzoic acid. [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. famu.edu [famu.edu]
- 8. youtube.com [youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
Overcoming steric hindrance in ortho-substituted benzoic acid coupling
Topic: Overcoming Steric Hindrance in Ortho-Substituted Benzoic Acid Coupling Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist
Welcome to the StericShield Support Center
You are here because standard coupling protocols (EDC/NHS, HBTU) have failed. Ortho-substituted benzoic acids present a unique kinetic barrier: the substituent physically blocks the trajectory of the incoming nucleophile (amine) and destabilizes the active ester intermediate.
This guide is not a textbook; it is a troubleshooting system designed to force your reaction to completion.
Module 1: Diagnostic Logic Core
Before selecting a reagent, run your problem through the decision matrix below to identify the correct chemical pathway.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and steric demand.
Module 2: The Hardware (Reagent Selection)
1. The "Bunker Buster": Ghosez’s Reagent [1][2]
-
Why it works: It converts carboxylic acids to acid chlorides under neutral conditions . Unlike Thionyl Chloride (
), it does not generate HCl gas, preserving acid-labile protecting groups (Boc, TBS). -
Mechanism: The reagent reacts with the acid to form an
-chloroenamine intermediate, which collapses to the acid chloride. The byproduct is a neutral amide.
2. The "Sniper": HATU
-
Chemical Name: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
-
Why it works: HATU contains the HOAt (7-azabenzotriazole) moiety.[4][5] The nitrogen at the 7-position creates a "neighboring group effect" via H-bonding with the incoming amine, stabilizing the transition state and accelerating the reaction rate by ~100x compared to HBTU.
3. The "Green Cleaner": T3P
-
Why it works: T3P acts as a Lewis acid to activate the carbonyl oxygen. It is supplied as a solution (EtOAc/DMF).[10]
-
Key Advantage: The byproducts are water-soluble.[10] If your ortho-substituent makes the product greasy and hard to purify, T3P allows you to wash away impurities with water/bicarbonate, avoiding difficult columns.
Module 3: Troubleshooting Tickets (FAQs)
Ticket #101: "My reaction with EDC/NHS is stuck at 10% conversion."
Diagnosis: Steric Blockade of the O-Acylisourea. Explanation: Carbodiimides (EDC/DCC) form a bulky O-acylisourea intermediate. An ortho-substituent (like a methyl or chloro group) physically blocks the amine from attacking this intermediate. Furthermore, the slow kinetics allow the intermediate to rearrange into an unreactive N-acylurea byproduct. Resolution: Switch to HATU (Protocol C) . The active ester formed (OAt) is less bulky and the HOAt moiety catalyzes the amine approach.
Ticket #102: "I switched to Acid Chloride (
), but my Boc group fell off."
Diagnosis: Acid-mediated deprotection. Explanation: Thionyl chloride generates HCl gas.[11] Even with a base trap, the local pH can drop drastically. Resolution: Use Ghosez’s Reagent (Protocol A) . It generates the acid chloride without releasing acidic protons.
Ticket #103: "The yield is good, but I see significant racemization."
Diagnosis: Oxazolone formation via slow coupling.
Explanation: When the coupling is slow (due to sterics), the activated amino acid has time to cyclize into an oxazolone, which rapidly racemizes.
Resolution: Switch to T3P (Protocol B) . T3P is renowned for the lowest epimerization rates among coupling reagents, even in hindered systems. Alternatively, use collidine (TMP) as a base instead of DIPEA; its bulk prevents proton abstraction from the
Module 4: Execution Protocols
Protocol A: The Ghosez Method (For Extreme Sterics/Acid Sensitivity)
Use this when HATU fails or substrate is fragile.
-
Setup: Flame-dry a round-bottom flask. Maintain an Argon/Nitrogen atmosphere.
-
Activation:
-
Dissolve Ortho-Substituted Benzoic Acid (1.0 equiv) in dry DCM (
). -
Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature (RT) for 1–3 hours. (Monitor by TLC: quench an aliquot with MeOH to check for methyl ester formation).
-
-
Coupling:
-
Cool the mixture back to 0°C.
-
Add the Amine (1.2–1.5 equiv) and DIPEA (2.0 equiv) dissolved in minimal dry DCM.
-
Critical Step: Add a catalytic amount of DMAP (0.1 equiv) if the amine is also hindered.
-
-
Workup: Dilute with DCM, wash with sat.
, then brine.
Protocol B: T3P Coupling (For Clean Workup/Chiral Integrity)
Use this for scalable chemistry or epimerization-prone amines.
-
Setup: Standard reaction vessel (moisture sensitive).
-
Reaction:
-
Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (concentration is key: keep high,
to drive kinetics). -
Add Base: DIPEA (3.0 equiv) or N-Methylimidazole (NMI) (3.0 equiv). Note: NMI often accelerates T3P reactions significantly.
-
Cool to 0°C.
-
Add T3P (50% w/w solution, 1.5 equiv) dropwise.
-
-
Optimization: If slow, heat to 40–50°C. T3P is thermally stable.
-
Workup: Add water. Separate layers. Wash organic layer with 0.5M NaOH (removes T3P byproducts) and brine.
Protocol C: HATU High-Performance Coupling
The standard first-line defense for sterics.
-
Pre-Activation (Crucial for Sterics):
-
Dissolve Acid (1.0 equiv) in dry DMF.
-
Add HATU (1.1 equiv) and HOAt (0.1 equiv - optional booster).
-
Add DIPEA (1.0 equiv).
-
Stir for 15–30 minutes. Wait for the color change (usually yellow to orange).
-
-
Coupling:
-
Add Amine (1.2 equiv) and remaining DIPEA (1.0 equiv).
-
Stir at RT.
-
-
Troubleshooting: If stalled, microwave irradiation at 60°C for 20 mins often pushes ortho-substituted systems to completion.
Comparative Data: Reagent Efficacy
| Reagent | Steric Tolerance | Racemization Risk | Workup Difficulty | Cost |
| EDC/HOBt | Low | Moderate | Moderate | Low |
| HBTU | Medium | Moderate | High (Tetramethylurea removal) | Low |
| HATU | High | Low | High | High |
| T3P | High | Very Low | Low (Water Soluble) | Medium |
| Ghosez | Very High | Low | Moderate | High |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[12] An efficient peptide coupling additive.[5][8] Journal of the American Chemical Society.
- Grounding: Establishes the superiority of the Azt (aza)
-
Ghosez, L., et al. (1979).[3]
-Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses.- Grounding: The definitive protocol for generating acid chlorides under neutral conditions.
-
Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for the Synthesis of Amides and Esters.[8] Organic Process Research & Development.
- Grounding: Comprehensive review of T3P utility in pharmaceutical process chemistry, specifically highlighting low epimeriz
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Grounding: Authoritative review comparing coupling efficiencies across difficult substr
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entegris.com [entegris.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. Stereochemical Aspects of T3P Amidations | Medicines for Malaria Venture [mmv.org]
- 7. lookchem.com [lookchem.com]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. peptide.com [peptide.com]
Optimizing catalyst load for cross-coupling of aryl chlorides vs bromides
Technical Support Center: Palladium Catalysis Optimization Subject: Optimizing Catalyst Load for Cross-Coupling (Aryl Chlorides vs. Bromides) Ticket ID: #Pd-OPT-2024-CL-BR Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the Catalysis Optimization Support Center. You are likely here because your cross-coupling reaction is either (A) stalled at 20% conversion (typical of Aryl Chlorides) or (B) yielding messy side-products despite high reactivity (typical of Aryl Bromides).
This guide does not offer generic "recipes." Instead, we treat your reaction as a system of competing rates. We will troubleshoot the specific failure modes of Aryl Chlorides (Ar-Cl) versus Aryl Bromides (Ar-Br) and provide a logic-gated workflow to minimize catalyst loading (mol %) while maximizing Turnover Number (TON).
Module 1: The Diagnostic Framework
Why Your Substrate Halide Matters
The fundamental difference lies in the Bond Dissociation Energy (BDE) . This dictates the rate-limiting step of the catalytic cycle and, consequently, your optimization strategy.
| Feature | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) |
| C-X Bond Energy | ~96 kcal/mol [1] | ~81 kcal/mol [1] |
| Primary Failure Mode | Oxidative Addition (OA) Failure. The catalyst cannot break the C-Cl bond. Reaction never starts or stalls. | Mass Transfer / Selectivity Failure. OA is fast, leading to active species accumulation, Pd aggregation (black), or homocoupling. |
| Ligand Requirement | Electron-Rich & Bulky. Needs to push electron density onto Pd to force OA. (e.g., XPhos, PEPPSI). | Tunable/General. Standard ligands (PPh3, dppf) often work; bulky ligands may be "overkill." |
| Catalyst Load Strategy | High initial load (1-5 mol %) often needed to sustain active species against decomposition. | Low load (0.01-0.5 mol %) feasible. High loads promote side reactions. |
Module 2: Troubleshooting Aryl Chlorides (The "Stalled" Reaction)
Symptom: You observe <10% conversion by HPLC/UPLC after 1 hour. Adding more catalyst later does not help. Root Cause: The energy barrier for Oxidative Addition is too high. The Pd(0) species is decomposing before it can insert into the Ar-Cl bond.
Protocol A: The "Pre-Activation" Check
Standard Pd(OAc)₂ requires reduction to Pd(0) in situ. With Ar-Cl, this reduction is often slower than the decomposition of the unligated Pd. You must force the generation of the active L-Pd(0) species.
Step-by-Step Fix:
-
Switch to Precatalysts: Stop using Pd(OAc)₂ + Ligand. Switch to Pd-G3/G4 precatalysts (Buchwald) or PEPPSI (NHC) precatalysts [2].[1] These contain a pre-formed Pd-Ligand bond and a sacrificial group that ensures rapid Pd(0) generation.
-
The "Cook-In" Method (If using separate Pd/Ligand):
-
Mix Pd(OAc)₂ and Ligand (Ratio 1:1.2) in the solvent without the aryl chloride.
-
Add the base and heat to 60°C for 10 minutes.
-
Visual Check: Solution should turn from orange/brown to a distinct yellow or pale green (indicating L-Pd(0) formation).
-
Then add the Aryl Chloride and nucleophile.
-
Protocol B: Ligand Escalation
If standard phosphines (PPh₃, BINAP) fail, escalate to Dialkylbiaryl Phosphines .
-
Recommendation: Use XPhos or SPhos . The bulky biaryl backbone prevents Pd dimerization, while the alkyl groups make the Pd center electron-rich enough to break the C-Cl bond [3].
Module 3: Troubleshooting Aryl Bromides (The "Runaway" Reaction)
Symptom: Full consumption of Ar-Br, but low yield of desired product. Significant amounts of Ar-Ar (homocoupling) or Ar-H (dehalogenation). Root Cause: Oxidative Addition is too fast. A high concentration of Ar-Pd-Br builds up, leading to disproportionation or side reactions before the nucleophile can react (Transmetallation).
Protocol C: The "Dosing" Strategy
To optimize Ar-Br coupling, you must starve the reaction of active catalyst or substrate to match the rate of the slower Transmetallation step.
Step-by-Step Fix:
-
Drop Catalyst Loading: Immediately reduce Pd loading by 10x (e.g., from 1 mol % to 0.1 mol %).
-
Reverse Addition: Do not add all Ar-Br at the start.
-
Load Catalyst, Ligand, Base, and Nucleophile in the flask.
-
Add Ar-Br slowly via syringe pump over 1 hour.
-
Why? This keeps the concentration of Ar-Pd-Br low, favoring the reaction with the nucleophile over homocoupling.
-
Module 4: Optimization Workflow (Visualized)
Use this logic gate to select your initial conditions and optimization path.
Figure 1: Decision Matrix for Catalyst and Condition Selection based on Halide Identity.
Data & Benchmarking
When optimizing, aim for these targets. If you are significantly below these TONs (Turnover Numbers), your system is inefficient.
| Parameter | Target for Ar-Cl | Target for Ar-Br |
| Typical Loading | 1.0 – 3.0 mol % | 0.05 – 0.5 mol % |
| Target TON | 500 – 1,000 | 2,000 – 10,000+ |
| Temp Range | 80°C – 120°C | 25°C – 80°C |
| Reaction Time | 2 – 12 Hours | 0.5 – 4 Hours |
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned black immediately. Is the reaction dead? A: Yes, usually. "Pd Black" is the precipitation of inactive metallic palladium aggregates.
-
For Ar-Cl: This means your ligand failed to stabilize the Pd(0). Increase the Ligand:Metal ratio (e.g., from 1:1 to 2:1) or switch to a stronger binder like an NHC [4].
-
For Ar-Br: You likely have too much active catalyst. Reduce the loading.
Q2: Can I use the same "Super Catalyst" (e.g., Pd-XPhos-G3) for both Cl and Br? A: Technically, yes, but it is economically inefficient. The bulky ligands required for Ar-Cl are expensive and often harder to remove. For Ar-Br, simpler systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often sufficient and cheaper. Use the "Ferrari" (XPhos) only when you need the power (Ar-Cl).
Q3: My Ar-Cl reaction stalls at 50%. Adding more catalyst doesn't restart it. A: This is "Product Inhibition." The product (likely an amine or heterocycle) might be binding to the catalyst more strongly than the substrate.
-
Fix: Switch to a ligand that is sterically bulky enough to prevent the product from coordinating (e.g., move from SPhos to BrettPhos).
References
-
Manzini, S. et al. (2025).[2] Bond Dissociation Energies of Aryl Halides: Implications for Cross-Coupling. Journal of Physical Organic Chemistry. (Note: Representative citation for standard BDE values).
-
Valente, C. et al. (2012). The Development of PEPPSI Catalysts for Cross-Coupling. Angewandte Chemie International Edition.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Ingoglia, B. T. et al. (2019). Palladium Catalyst Stability and Death: The Role of Pd Black. ACS Catalysis.
Sources
Handling moisture sensitivity during acid chloride activation
Technical Support Center: Moisture Control in Acid Chloride Activation
Welcome to the Acid Chloride Activation Help Desk
Status: Operational | Topic: Moisture Sensitivity & Protocol Optimization Lead Scientist: Dr. Aris (Senior Application Scientist)
Context: Converting a carboxylic acid to an acid chloride is a foundational transformation in medicinal chemistry, yet it is disproportionately prone to failure due to a single variable: trace moisture . Acid chlorides are highly electrophilic; water acts as a competitive nucleophile, hydrolyzing your reactive intermediate back to the starting material (or anhydride impurities) and generating HCl gas.
This guide moves beyond basic textbook instructions to address the operational realities of handling these sensitive reagents in a research environment.
Module 1: Reagent Integrity & Pre-Reaction Setup
Before you add a single drop of reagent, you must establish a "Chain of Dryness." A compromised setup guarantees a compromised yield.
Solvent Selection & Drying
-
The Standard: Dichloromethane (DCM) is the default solvent for Oxalyl Chloride activations due to its solubility profile and low boiling point.
-
The Risk: DCM does not hold much water, but even ppm levels are sufficient to stall a catalytic cycle or consume the active Vilsmeier intermediate.
-
The Protocol:
-
Best: Distill DCM over Calcium Hydride (CaH
) under Argon. -
Acceptable: Pass through an activated alumina column (solvent system).
-
Avoid: Storing "dry" DCM over molecular sieves for >1 week without regeneration (sieves can eventually act as a water source if saturated).
-
The Inert Atmosphere (Visualized)
You do not always need a full Schlenk line, but you must have positive pressure.
Caption: Figure 1. Minimalist positive-pressure setup. The oil bubbler is critical—it prevents back-suction of atmospheric moisture if the reaction cools down.
Module 2: The Reaction – Protocols & Mechanisms
The "Gold Standard": Oxalyl Chloride + Catalytic DMF
This method is preferred for high-value intermediates because it operates at room temperature and produces volatile byproducts (CO, CO
-
The Mechanism (Why DMF?): Oxalyl chloride is not electrophilic enough to react rapidly with bulky acids at room temperature. DMF acts as a nucleophilic catalyst , reacting with oxalyl chloride to form the highly reactive Chloroiminium (Vilsmeier) Reagent . This species activates the carboxylic acid.[1][2][3][4]
Caption: Figure 2. The DMF Catalytic Cycle.[1][5] Note that DMF is regenerated. If water is present, it destroys the Vilsmeier reagent, stopping the cycle.
Step-by-Step Protocol:
-
Suspend the carboxylic acid (1.0 equiv) in dry DCM (0.2–0.5 M concentration).
-
Add Oxalyl Chloride (1.2–1.5 equiv) dropwise at 0°C.
-
Initiate: Add DMF (1–2 drops, or 0.05 equiv). Observation: Vigorous bubbling should occur immediately.
-
Warm: Allow to warm to Room Temperature (RT) and stir until gas evolution ceases (1–4 hours).
-
Monitor: Aliquot 50 µL into MeOH. Check TLC/LCMS for the methyl ester (R-COOMe) vs. the free acid.
The "Neutral" Alternative: Ghosez’s Reagent
For substrates with acid-labile protecting groups (e.g., Trityl, TBS) where HCl generation is unacceptable.
-
Advantage: Reacts to form the acid chloride and a neutral amide byproduct. No acidic gas is evolved.
-
Protocol: Add Ghosez’s reagent (1.1 equiv) to the acid in DCM at RT. Stir 1–2 hours. Use directly.
Module 3: Workup & Isolation (The Danger Zone)
The most common failure point is not the reaction, but the removal of excess reagent.
The Azeotropic Chase (Co-distillation)
You cannot simply rotovap Thionyl Chloride or Oxalyl Chloride without risk. As the volume decreases, the concentration of atmospheric moisture entering the flask increases relative to the substrate.
The Solution: Toluene Co-distillation
-
Concentrate the reaction mixture to ~20% volume on a rotary evaporator (use a KOH trap to protect the pump!).
-
Add dry Toluene (approx. 2x the original reaction volume).
-
Evaporate to dryness.
-
Repeat 2-3 times.
-
Why? Toluene forms a pseudo-azeotrope with thionyl chloride and helps physically sweep away traces of oxalyl chloride. It also creates a hydrophobic barrier against moisture during the process.
-
Data: Comparison of Chlorinating Agents
| Agent | Boiling Point | Byproducts | Suitability | Removal Method |
| Oxalyl Chloride | 61°C | CO (tox), CO | General purpose, mild | Simple evap + Toluene chase |
| Thionyl Chloride | 76°C | SO | Robust/Stable acids | Distillation or Toluene chase |
| Ghosez's Reagent | N/A (Reagent) | Neutral Amide | Acid-sensitive substrates | Cannot remove (remains in soln) |
| Phosphorus Trichloride | 76°C | H | Low cost, industrial | Phase separation required |
Troubleshooting & FAQs
Troubleshooting Decision Tree
Caption: Figure 3. Quick-reference diagnostic tree for common activation failures.
Frequently Asked Questions
Q: Can I store the acid chloride after I make it? A: Ideally, no. Use it immediately (telescoped reaction). If you must store it:
-
Remove all solvent.
-
Store under Argon in a sealed Schlenk tube or a vial with a Parafilm-wrapped cap.
-
Place in a desiccator at 4°C.
-
Shelf life: 24–48 hours is safe; >1 week is risky.
Q: My reaction turned into a black tar with Thionyl Chloride. What happened? A: You likely overheated it. Thionyl chloride can decompose electron-rich aromatic rings or polymerize sensitive substrates at reflux. Fix: Switch to Oxalyl Chloride/DMF at 0°C to Room Temp.
Q: I see white smoke when I attach the flask to the high-vacuum manifold. A: This is HCl gas desorbing from your oil and reacting with moisture in the air. Fix: It indicates you did not remove the excess reagent efficiently.[9] Perform another Toluene co-distillation before high-vac.
Q: Can I purify acid chlorides on silica gel? A: Absolutely not. Silica gel contains surface hydroxyl groups (-OH) and adsorbed water. It will hydrolyze your product immediately. Acid chlorides must be distilled (if volatile) or used crude.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids: A convenient synthesis of acid chlorides. The Journal of Organic Chemistry, 43(20), 3972–3974.
-
Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181.
-
BenchChem Technical Support. (2025). Removal of Residual Thionyl Chloride.
-
Sigma-Aldrich. (2025). Ghosez's Reagent Product Information.
Sources
- 1. youtube.com [youtube.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Acid Halogenation Reagents [sigmaaldrich.com]
- 7. entegris.com [entegris.com]
- 8. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Validation & Comparative
1H NMR spectrum analysis of 3-Bromo-5-chloro-2-methoxybenzoic acid
An In-Depth Comparative Guide to the Analytical Characterization of 3-Bromo-5-chloro-2-methoxybenzoic acid
For professionals in pharmaceutical research and drug development, the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and drug safety. 3-Bromo-5-chloro-2-methoxybenzoic acid is a polysubstituted aromatic compound that presents a unique analytical challenge due to its complex substitution pattern. This guide provides a senior application scientist's perspective on the comprehensive analysis of this molecule, focusing on the central role of ¹H NMR spectroscopy and comparing its utility with other essential analytical techniques.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons, which is indispensable for confirming the identity and substitution pattern of molecules like 3-Bromo-5-chloro-2-methoxybenzoic acid.
Predicted ¹H NMR Spectrum Analysis
A thorough analysis of the ¹H NMR spectrum begins with predicting the expected signals based on the molecular structure. The structure contains four distinct proton environments: two aromatic protons, a methoxy group, and a carboxylic acid proton.
-
Aromatic Protons (H-4 and H-6):
-
Chemical Shift: Aryl protons typically resonate in the 6.5-8.0 ppm region.[1] For this molecule, the precise shifts are governed by the electronic effects of the five substituents. The carboxylic acid, bromine, and chlorine are electron-withdrawing groups that deshield nearby protons (shift them downfield). Conversely, the methoxy group is electron-donating, causing shielding (an upfield shift). H-4 is positioned between the strongly withdrawing carboxylic acid and chlorine groups, suggesting it will be the most downfield of the two aromatic signals. H-6 is influenced by the donating methoxy group and the withdrawing bromine group.
-
Splitting Pattern: H-4 and H-6 are separated by three bonds (a meta relationship). They will couple with each other, resulting in two doublets. The typical coupling constant for meta-protons (⁴J) is small, usually in the range of 2-3 Hz.[2][3]
-
Integration: Each signal will integrate to represent one proton.
-
-
Methoxy Protons (-OCH₃):
-
Chemical Shift: Protons of a methoxy group on an aromatic ring typically appear between 3.7 and 4.0 ppm.
-
Splitting Pattern: As there are no protons on the adjacent oxygen or carbon atoms, this signal will appear as a sharp singlet.
-
Integration: The signal will integrate to three protons.
-
-
Carboxylic Acid Proton (-COOH):
-
Chemical Shift: This proton is highly deshielded and appears far downfield, typically in the 10-13 ppm range, often as a broad singlet.[3]
-
Validation: The identity of this peak can be unequivocally confirmed by a D₂O exchange experiment. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the acidic proton to be replaced by deuterium, leading to the disappearance of its signal.
-
| Proton Type | Predicted δ (ppm) | Splitting Pattern | Integration | Coupling Constant (J) |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | N/A |
| Aromatic H-4 | 7.5 - 8.0 | Doublet (d) | 1H | meta, ~2-3 Hz |
| Aromatic H-6 | 7.0 - 7.5 | Doublet (d) | 1H | meta, ~2-3 Hz |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | N/A |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is the gold standard for structural elucidation, a multi-technique approach is essential for comprehensive characterization, including purity and molecular weight confirmation.
¹³C NMR Spectroscopy
Complementary to ¹H NMR, ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment.
-
What it Provides: For 3-Bromo-5-chloro-2-methoxybenzoic acid, eight distinct signals are expected: one for the carboxylic carbon, one for the methoxy carbon, and six for the unique aromatic carbons. The chemical shifts are highly informative: the carboxyl carbon resonates far downfield (~165-170 ppm), while the aromatic carbons appear between ~110-160 ppm.[4][5]
-
Comparison to ¹H NMR: ¹³C NMR directly observes the carbon skeleton of the molecule. While standard ¹³C spectra do not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can determine the number of attached protons (CH, CH₂, CH₃), providing another layer of structural confirmation. Its primary limitation compared to ¹H NMR is its much lower sensitivity, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and, through fragmentation patterns, clues about its structure.[6]
-
What it Provides: The key deliverable is the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₅BrClO₃), the calculated molecular weight is approximately 264.48 g/mol . A high-resolution mass spectrometer (HRMS) can provide a highly accurate mass, confirming the elemental composition. Crucially, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will produce a highly characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4), serving as a powerful diagnostic tool.
-
Comparison to ¹H NMR: MS provides molecular formula information that NMR cannot directly offer. However, it gives little to no information about the specific arrangement of atoms (isomerism). For example, MS alone cannot distinguish between 3-Bromo-5-chloro-2-methoxybenzoic acid and 5-Bromo-3-chloro-2-methoxybenzoic acid, whereas ¹H NMR can easily differentiate them based on their unique aromatic proton signals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier separation technique used to determine the purity of a sample and to quantify its components.
-
What it Provides: An HPLC analysis, typically on a reverse-phase C18 column, would show a primary peak for the target compound and smaller peaks for any impurities.[7] By using a detector like a UV-Vis spectrophotometer, the area under the peak can be used to calculate the purity, often reported as "% area".
-
Comparison to ¹H NMR: HPLC is superior for quantitative purity analysis. While ¹H NMR can detect impurities if they are present in significant amounts (>1-5%) and have non-overlapping signals, it is not as sensitive or accurate as HPLC for this purpose. However, HPLC provides no structural information beyond the retention time and UV spectrum of the analyte.
| Technique | Primary Information | Strengths | Limitations |
| ¹H NMR | Precise molecular structure, proton connectivity | Unambiguous isomer differentiation; non-destructive | Lower sensitivity for purity analysis; requires soluble sample |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Complements ¹H NMR; confirms carbon framework | Low sensitivity; longer acquisition times |
| Mass Spec (MS) | Molecular weight, elemental formula (HRMS) | High sensitivity; characteristic isotopic patterns | Destructive; cannot distinguish isomers |
| HPLC | Purity, quantification of components | High sensitivity for purity; excellent for quantification | Provides no detailed structural information |
Experimental Protocols
¹H NMR Sample Preparation and Acquisition
Causality: The choice of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded and produce a sharp singlet at 0.0 ppm, providing a reliable reference point.[8]
-
Sample Preparation: Weigh approximately 5-10 mg of 3-Bromo-5-chloro-2-methoxybenzoic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% TMS.
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. Gentle vortexing may be used if necessary.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard instrument parameters for ¹H acquisition. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
D₂O Exchange (Optional): After the initial spectrum is acquired, remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to confirm the carboxylic acid proton signal.
HPLC Method for Purity Analysis
Causality: A gradient elution is chosen to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted from the column in a reasonable time.[9] Acetonitrile and water are common mobile phases for reverse-phase chromatography, and a small amount of acid (like formic acid) is added to ensure the carboxylic acid group remains protonated, leading to sharper, more symmetrical peaks.
-
System: HPLC with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 70% A / 30% B, linearly increase to 5% A / 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to ~0.1 mg/mL for injection.
Conclusion and Recommendations
The characterization of 3-Bromo-5-chloro-2-methoxybenzoic acid is a clear illustration of the principle of orthogonal analytical techniques. While ¹H NMR spectroscopy is the indispensable core technique for definitive structural confirmation and isomer-specific identification, it should not be used in isolation.
-
For routine quality control and purity checks in a development setting, a validated HPLC method is the most efficient and accurate tool.
-
For initial identification of a new batch or unknown sample , Mass Spectrometry provides the fastest confirmation of molecular weight and elemental composition, guided by its unique isotopic signature.
-
For complete, unambiguous structural elucidation required for regulatory filings or publication, a full suite of data, including ¹H NMR, ¹³C NMR, MS, and HPLC , is required to build a comprehensive and scientifically sound characterization package.
By integrating the strengths of each technique, researchers and drug development professionals can ensure the identity, purity, and quality of their materials with the highest degree of confidence.
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Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for Purity Analysis of Halogenated Benzoic Acids
For researchers, scientists, and drug development professionals, establishing the purity of halogenated benzoic acids—key intermediates and active pharmaceutical ingredients (APIs)—is a critical step in ensuring the quality, safety, and efficacy of a final product. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the cornerstone technique for this purpose due to its robustness, precision, and ability to resolve closely related impurities.[1]
This guide provides an in-depth comparison of HPLC-based approaches for the purity analysis of halogenated benzoic acids. It moves beyond a simple recitation of methods to explain the underlying scientific principles that govern separation, offering field-proven insights into method development, validation, and the strategic use of alternative analytical technologies.
The Foundation: Reversed-Phase HPLC for Halogenated Benzoic Acids
Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing halogenated benzoic acids.[1] The separation is governed by the differential partitioning of the analytes between a nonpolar stationary phase (most commonly, octadecylsilane or C18) and a polar mobile phase. The fundamental principle is that more hydrophobic molecules will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time.
The physicochemical properties of halogenated benzoic acids, specifically their acidity (pKa) and hydrophobicity (logP), are the primary determinants of their retention behavior. The carboxylic acid functional group is ionizable, and its protonation state is dependent on the pH of the mobile phase. To ensure reproducible retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa of the benzoic acid derivatives.[2] The addition of an acidifier, such as phosphoric acid or formic acid, to the mobile phase is standard practice.
Caption: A typical workflow for developing a stability-indicating HPLC method.
The Impact of Halogenation on Chromatographic Behavior
The identity and position of the halogen substituent on the benzoic acid ring significantly influence its retention in RP-HPLC. This is due to the interplay of two main effects:
-
Hydrophobicity: The hydrophobicity of the halogenated benzoic acid generally increases with the size and polarizability of the halogen atom. The general trend for increasing hydrophobicity and, consequently, longer retention times in RP-HPLC is: Fluorine < Chlorine < Bromine < Iodine
-
Acidity (pKa): The electron-withdrawing inductive effect of halogens increases the acidity of the benzoic acid (lowers the pKa) compared to unsubstituted benzoic acid. However, for para-substituted isomers, this is counteracted by the electron-donating mesomeric (resonance) effect, which is most pronounced for fluorine due to effective orbital overlap with the carbon of the benzene ring.[3][4]
This interplay of effects dictates the elution order of different halogenated benzoic acids and their isomers. For instance, in a mixture of para-substituted halobenzoic acids, the elution order in RP-HPLC would generally follow the order of increasing hydrophobicity.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific halogenated benzoic acid and the potential impurities that need to be resolved. Below is a comparative table of typical starting conditions for the purity analysis of various halogenated benzoic acids.
| Analyte | Column | Mobile Phase | Detection | Key Considerations |
| Fluorobenzoic Acids | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | UV at ~230 nm | Due to lower hydrophobicity, may require a lower percentage of organic modifier in the mobile phase for adequate retention.[2] |
| Chlorobenzoic Acids | C18 (e.g., 250 x 4.6 mm) | Acetonitrile/Water/Acetic Acid | UV at 222 nm | Isomer separation can be challenging and may require careful optimization of the mobile phase composition and gradient. |
| Bromobenzoic Acids | C18 or Phenyl-Hexyl | A: 0.1% Formic Acid in WaterB: Methanol (Gradient) | UV at ~254 nm | Increased hydrophobicity leads to longer retention times compared to chloro- and fluorobenzoic acids. |
| Iodobenzoic Acids | C18 (e.g., Newcrom R1) | Acetonitrile/Water/Phosphoric Acid | UV at ~230-254 nm | Strong retention on C18 columns due to high hydrophobicity. |
Establishing a Stability-Indicating Method: The Role of Forced Degradation
A crucial aspect of purity analysis, especially in the pharmaceutical industry, is the development of a "stability-indicating" method. Such a method must be able to separate the intact analyte from any degradation products that may form under various stress conditions.[5][6] Forced degradation studies are performed to intentionally degrade the drug substance to generate these potential degradants.[7][8][9]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the halogenated benzoic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2 to 24 hours). Cool and neutralize with an equivalent amount of base before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep at room temperature or heat gently for a defined period. Cool and neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for a defined period. Also, expose a solution of the drug substance to heat.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV and visible light, as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the parent compound.[7][9] The resulting stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the main peak and from each other. For chlorobenzoic acids, degradation can proceed through hydroxylation and dechlorination pathways.[10][11]
Caption: Separation based on differential partitioning in RP-HPLC.
Alternative and Complementary Analytical Techniques
While HPLC with UV detection is the workhorse for purity analysis, other techniques offer distinct advantages, particularly for impurity identification and trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. However, due to the low volatility of benzoic acids, a derivatization step is necessary to convert them into more volatile esters or silyl ethers.[12][13]
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable aprotic solvent.
-
Derivatization (Silylation): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ester of the benzoic acid.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. A typical column would be a nonpolar or medium-polarity capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1] This technique is invaluable for the identification and quantification of trace-level impurities and degradation products without the need for derivatization.[14][15] It is particularly useful for impurity profiling and for characterizing unknown peaks observed during HPLC-UV analysis.
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Robust, reliable, widely available, good for quantification.[1] | Lower sensitivity than MS-based methods, requires chromophores for detection. | Routine purity testing, quality control, and assay. |
| GC-MS | High separation efficiency, definitive identification via mass spectral libraries.[16] | Requires derivatization for non-volatile analytes, not suitable for thermally labile compounds.[12][17] | Analysis of volatile impurities, confirmation of identity. |
| LC-MS/MS | High sensitivity and selectivity, structural elucidation of unknown impurities, no derivatization needed.[1][14] | Higher cost and complexity of instrumentation, potential for matrix effects. | Impurity profiling, trace-level quantification, and characterization of degradation products.[15] |
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1). The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are a key part of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically desired.[18][19]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with typical acceptance criteria of 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Below is a table summarizing typical validation data for an HPLC method for a halogenated benzoic acid.
| Validation Parameter | Typical Acceptance Criteria | Example Data (for a Chlorobenzoic Acid) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | e.g., 1-100 µg/mL | 5-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference at the analyte's retention time | Peak purity confirmed by PDA detector |
| Robustness | % RSD < 2% for varied conditions | Passed |
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of halogenated benzoic acids is a systematic process that requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. Reversed-phase HPLC with UV detection is the primary technique of choice, offering a balance of performance, reliability, and accessibility. The choice of stationary phase and mobile phase conditions must be carefully optimized to achieve adequate separation of the main component from its potential impurities and degradation products, with the nature and position of the halogen substituent playing a key role in the retention behavior.
Forced degradation studies are indispensable for developing a stability-indicating method that is fit for purpose in a regulatory environment. Furthermore, complementary techniques such as GC-MS and LC-MS/MS provide powerful tools for the definitive identification of impurities and for trace-level analysis. A comprehensive validation according to ICH guidelines is the final and essential step to demonstrate that the developed method is accurate, precise, and reliable for its intended use in the quality assessment of halogenated benzoic acids.
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Technical Guide: Mass Spectrometry Profiling of 3-Bromo-5-chloro-2-methoxybenzoic Acid
[1]
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-5-chloro-2-methoxybenzoic acid (CAS: 66237-57-8).[1] As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents, precise structural characterization of this compound is essential for impurity profiling and quality control.
Unlike standard benzoic acid derivatives, this molecule presents a unique "Mixed-Halogen Fingerprint" —a diagnostic isotopic cluster resulting from the simultaneous presence of Bromine (
Chemical Identity & Properties
Before analyzing the spectra, the fundamental physical properties establishing the "Ground Truth" for MS calibration are defined below.
| Property | Specification | MS Relevance |
| Formula | Base for calculating exact mass.[1] | |
| Monoisotopic Mass | 263.9189 Da | The |
| Nominal Mass | 264 Da | Used for low-resolution quadrupole analysis.[1] |
| Halogen Pattern | 1 Br + 1 Cl | Creates a diagnostic 3:4:1 isotopic cluster.[1][2] |
| Key Moieties | Carboxylic Acid (-COOH)Methoxy (-OCH3)Aryl Halides (Ar-Br, Ar-Cl) | Dictates primary neutral losses (-OH, -CH3, -Br).[1] |
The "Fingerprint": Isotopic Cluster Analysis
The most robust method for identifying this compound is not a single peak, but the Isotopic Envelope . The interaction between the natural abundances of Bromine (approx. 1:[2][3][4]1) and Chlorine (approx. 3:[4]1) creates a unique signature that serves as a self-validating check for the molecular ion.[1]
Theoretical Abundance Calculation
-
M (
): 100% Relative Abundance (Base) -
M+2 (
& ): ~133% Relative Abundance -
M+4 (
): ~33% Relative Abundance
Result: A distinct 3:4:1 intensity ratio at
Figure 1: Theoretical isotopic distribution showing the characteristic 3:4:1 intensity ratio.
Comparative Analysis: Ionization & Alternatives[7][8]
This section compares the product's behavior under different experimental conditions and against structural alternatives.
Comparison of Ionization Modes (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion | ||
| Fragmentation | High (Hard Ionization). Extensive fragmentation yields structural "fingerprints" (loss of COOH, Br).[1] | Low (Soft Ionization). Dominant molecular ion; minimal fragmentation without MS/MS.[1] |
| Sensitivity | Moderate.[1] Good for library matching (NIST).[1] | High. Ideal for trace impurity detection in LC-MS.[1] |
| Best Use Case | Structural elucidation of the pure intermediate. | Quantitation in biological matrices or reaction mixtures.[1] |
Structural Comparators (The "Orthogonal" Check)[1]
To validate the presence of the 3-Bromo-5-chloro substitution pattern, compare the fragmentation against these analogs:
Detailed Fragmentation Pathway[1][7]
The fragmentation of 3-Bromo-5-chloro-2-methoxybenzoic acid under EI conditions follows a logical cascade governed by bond dissociation energies (C-Br < C-Cl) and ortho-effects.[1]
Primary Pathways
-
Alpha-Cleavage (Carboxyl): Loss of
( 247) or ( 219).[1] -
Ortho-Effect (Methoxy): The 2-methoxy group facilitates the loss of formaldehyde (
) or methyl radical ( ).[1] -
Halogen Abstraction:
Fragmentation Workflow (Graphviz)[1]
Figure 2: Proposed fragmentation tree highlighting the competition between carboxyl cleavage and halogen loss.[1]
Experimental Protocol
To replicate these results, the following standardized protocol is recommended. This workflow is "self-validating" by using the isotopic pattern as an internal check.
Method: LC-ESI-MS/MS (Negative Mode)
Note: Negative mode is preferred for benzoic acids due to the acidic proton.[1]
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.
-
Check: Solution must be clear; filtration (0.22 µm) is mandatory to prevent capillary clogging.[1]
Step 2: Instrument Parameters (Q-TOF or Triple Quad)
-
Source: Electrospray Ionization (ESI) - Negative Mode.[1]
-
Capillary Voltage: 2.5 - 3.0 kV.[1]
-
Cone Voltage: 20 V (Low) to preserve Molecular Ion; 50 V (High) to induce in-source fragmentation.[1]
-
Mass Range:
50 – 500.[1]
Step 3: Data Validation (The "Trust" Check)
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1][5] [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for halogen isotopic patterns and ortho-effects).
-
Smith, R. M. (2004).[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.[1] (Source for general fragmentation rules of aromatic acids).
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Reference for ESI vs. EI ionization mechanisms).
Precision Verification of 3-Bromo-5-chloro-2-methoxybenzoic Acid: A Comparative Melting Point Analysis
Topic: Melting Point Standard for 3-Bromo-5-chloro-2-methoxybenzoic Acid Verification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
The Criticality of Thermal Characterization
In the synthesis of complex bioactive scaffolds—such as mitochondrial uncouplers (e.g., MB1-47) or agrochemical intermediates—3-Bromo-5-chloro-2-methoxybenzoic acid (CAS 66237-57-8) serves as a pivotal building block. Its structural integrity is defined by the precise positioning of the bromine (C3), chlorine (C5), and methoxy (C2) groups on the benzoic acid core.
While spectroscopic methods (NMR, MS) confirm identity, Melting Point (MP) remains the most rapid and sensitive thermodynamic indicator of solid-state purity and polymorphic stability. For this specific trisubstituted benzoate, deviations in melting behavior are often the first sign of:
-
Regioisomeric impurities: (e.g., 3-bromo-5-chlorosalicylic acid precursors due to incomplete methylation).
-
Solvent entrapment: Common in recrystallizations from acetic acid or ethanol.
-
Polymorphism: Different crystal packing arrangements affecting bioavailability or reactivity.
This guide establishes the protocol for verifying the melting point standard of 3-Bromo-5-chloro-2-methoxybenzoic acid, comparing the "Gold Standard" Differential Scanning Calorimetry (DSC) against routine Capillary methods.
Methodology Comparison: DSC vs. Capillary
To objectively verify the product, we compare the two dominant thermal analysis techniques.
| Feature | Method A: Differential Scanning Calorimetry (DSC) | Method B: Capillary Melting Point (Automated) |
| Principle | Measures heat flow difference between sample and reference as a function of temperature. | Visual detection of light transmission change during phase transition. |
| Primary Output | Onset Temperature ( | Clear Point ( |
| Precision | ||
| Sample Req. | 2–5 mg (Encapsulated) | 1–2 mg (Glass Capillary) |
| Advantages | Distinguishes between melting, dehydration, and decomposition. Quantifies purity via Van't Hoff equation. | Rapid, low cost, high throughput for routine QC. |
| Limitations | Expensive instrumentation; requires careful pan selection. | Subjective (if manual); "Slip point" can be misleading for impure samples. |
| Verdict | The Validation Standard. Use for establishing the Certificate of Analysis (CoA). | The Routine Check. Use for in-process monitoring. |
Experimental Protocol: The Self-Validating System
Since specific literature melting points for CAS 66237-57-8 are often proprietary or vary by synthesis route, you must establish a Self-Validating Standard . Do not rely on a single literature value; use this workflow to generate your internal reference.
Phase 1: Purity Confirmation (Pre-requisite)
Before thermal analysis, ensure the material is chemically pure.
-
HPLC: >98.5% area under curve (AUC).
-
1H NMR (DMSO-d6): Confirm integration of aromatic protons and methoxy singlet (~3.8-3.9 ppm). Ensure no hydroxy peak (indicates unreacted salicylic acid).
Phase 2: Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the Thermodynamic Melting Point (
-
Instrument: Calibrated DSC (e.g., Indium/Zinc standards).
-
Sample Prep: Weigh 3.0 ± 0.1 mg of dried 3-Bromo-5-chloro-2-methoxybenzoic acid into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated).
-
Cycle:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 140°C (Drying phase).
-
Ramp 2°C/min to 220°C (Melting phase). Note: Slow ramp is critical for accurate onset.
-
-
Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature is the true melting point.
Phase 3: Capillary Method (Routine)
Objective: Correlate with DSC for daily checks.
-
Preparation: Grind sample to a fine powder. Fill capillary to 3mm height. Compact by tapping (packing density affects heat transfer).
-
Ramp: Fast ramp (10°C/min) to 150°C, then slow ramp (1°C/min) to target.
-
Observation: Record Onset (first liquid droplet) and Clear Point (complete transparency).
Comparative Data Analysis
The following table illustrates the expected behavior of 3-Bromo-5-chloro-2-methoxybenzoic acid under different purity conditions. Note: Values are representative of trisubstituted benzoic acid derivatives; exact batch values must be determined via the Phase 2 protocol.
Table 1: Purity vs. Thermal Behavior
| Material Grade | Purity (HPLC) | Capillary Range ( | DSC Onset ( | Visual Characteristics |
| Reference Standard | >99.5% | 188.0 – 189.0 (Sharp) | 188.5 | White crystalline powder. Clear, colorless melt. |
| High Purity | >98.0% | 186.5 – 189.0 | 187.2 | White to off-white powder. |
| Crude Intermediate | ~90-95% | 175.0 – 185.0 (Broad) | 178.0 | Pale yellow/beige. "Pasty" melt transition. |
| Wet/Solvated | N/A | 160.0 – 180.0 (Depressed) | Broad Endotherm <100°C | Bubbling observed (solvent release). |
Interpretation: A melting range >2°C or a depression of >3°C from the Reference Standard indicates significant contamination (likely the precursor 3-bromo-5-chlorosalicylic acid, which has a higher MP of ~240°C, but in mixtures acts as an impurity disrupting the lattice).
Workflow Visualization
The following diagram outlines the decision logic for validating the material.
Figure 1: The "Self-Validating" Logic Flow for establishing a melting point standard for non-compendial intermediates.
Troubleshooting & Causality
-
Observation: The sample melts but then resolidifies or changes color.
-
Causality: Decomposition or decarboxylation. Benzoic acids can decarboxylate at high temperatures.
-
Solution: Use a faster ramp rate (10°C/min) in DSC to capture the melt before decomposition, or use a sealed pan.
-
-
Observation: Two distinct melting peaks in DSC.
-
Causality: Polymorphism. The first peak is the metastable form melting; the exotherm following it is recrystallization into the stable form, followed by the stable form's melt.
-
Solution: Record both temperatures. The highest temperature corresponds to the most stable polymorph.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3649920 (3-Bromo-5-chloro-2-hydroxybenzoic acid - Precursor Analysis). Retrieved from [Link]
- Google Patents.WO2017201313A1 - Novel mitochondrial uncouplers (Synthesis of 3-bromo-5-chloro-2-methoxybenzoic acid).
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Retrieved from [Link]
Safety Operating Guide
Proper Disposal Procedures: 3-Bromo-5-chloro-2-methoxybenzoic Acid
[1][2][3]
Executive Summary & Safety Directive
Immediate Action Required: Treat 3-Bromo-5-chloro-2-methoxybenzoic acid as Halogenated Organic Waste . Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvent waste streams.
This guide defines the operational protocol for the safe containment and disposal of 3-Bromo-5-chloro-2-methoxybenzoic acid. As a halogenated benzoic acid derivative, its disposal is governed by strict regulations (RCRA in the US, REACH in EU) due to the potential formation of toxic byproducts (dioxins/furans) if incinerated incorrectly.
Chemical Profile & Identification
Before handling, verify the chemical identity against the following parameters to ensure this protocol applies.
| Parameter | Data |
| Chemical Name | 3-Bromo-5-chloro-2-methoxybenzoic acid |
| CAS Number | 66237-57-8 |
| Molecular Formula | C₈H₆BrClO₃ |
| Molecular Weight | 265.49 g/mol |
| Physical State | Solid (White to off-white powder) |
| Acidity (pKa) | ~2.5 - 3.5 (Predicted) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT-SE (H335) |
| Waste Class | Halogenated Organic |
The Logic of Segregation (Causality)
Why do we segregate this specific compound?
-
Halogen Content (Br, Cl): The presence of Bromine and Chlorine atoms necessitates high-temperature incineration (>1100°C) with specific scrubber systems.
-
Acidic Nature: As a benzoic acid derivative, it poses a compatibility risk if mixed with strong bases or cyanides/sulfides in a waste container, potentially generating heat or toxic gases.
-
Cost Efficiency: Halogenated waste disposal is significantly more expensive than non-halogenated. contaminating a non-halogenated stream with this compound reclassifies the entire volume as halogenated, inflating disposal costs.
Decision Matrix: Waste Stream Workflow
The following diagram illustrates the mandatory decision logic for disposing of this compound.
Figure 1: Decision matrix for segregating 3-Bromo-5-chloro-2-methoxybenzoic acid based on physical state and solvent background.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired chemicals, surplus powder, or contaminated weighing paper.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential acidic corrosion over time.
-
Labeling:
-
Segregation: Place the sealed container in the "Solid Hazardous Waste" satellite accumulation area.
-
Self-Validation: Before closing the lid, verify that no liquid free-standing waste is present. Solids must be "spadeable."
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures, mother liquors, or HPLC waste.
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or strong bases.
-
Selection of Waste Stream:
-
Scenario 1 (Preferred): If the compound is dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Solvent carboy.
-
Scenario 2 (Common): If dissolved in Methanol, DMSO, or Acetone, you must divert this specific mixture to the Halogenated Solvent carboy.
-
Note: Even though the solvent is non-halogenated, the solute (3-Bromo-5-chloro-2-methoxybenzoic acid) contaminates the stream.
-
-
pH Check (Self-Validating Step):
-
If the solution is highly acidic (pH < 2), neutralize to pH 5-9 using Sodium Bicarbonate before adding to a general organic waste drum to prevent drum corrosion.
-
Exception: If using a dedicated small-volume waste bottle (e.g., 4L), neutralization is optional if the bottle is glass/compatible plastic and clearly labeled "Acidic Organic Waste."
-
Emergency Procedures: Spills
Spill Response Logic: The priority is to prevent the dust from becoming airborne (inhalation hazard) and to prevent the solid from entering drains (aquatic toxicity).
| Scenario | Action Protocol |
| Minor Solid Spill (< 50g) | 1. Isolate: Evacuate immediate area. 2. PPE: Wear nitrile gloves, lab coat, and N95 dust mask/respirator. 3. Contain: Cover spill with wet paper towels to suppress dust. 4. Collect: Scoop into a bag. Label as "Halogenated Solid Waste." |
| Liquid Spill | 1. Absorb: Use vermiculite or spill pads. 2. Neutralize: If acidic, sprinkle Sodium Bicarbonate until bubbling ceases. 3. Disposal: Collect absorbent material as Solid Halogenated Waste . |
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. alpharesources.com [alpharesources.com]
- 5. 3-BROMO-5-CHLORO-2-METHOXYBENZOIC ACID | 66237-57-8 [chemicalbook.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. uakron.edu [uakron.edu]
- 8. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-5-chloro-2-methoxybenzoic Acid
Executive Safety Summary
3-Bromo-5-chloro-2-methoxybenzoic acid is a poly-functionalized aromatic acid used primarily as an intermediate in medicinal chemistry and agrochemical synthesis.[1]
While specific toxicological data for this exact isomer is often limited in public databases, Structure-Activity Relationship (SAR) analysis of halogenated benzoic acids dictates that this compound must be treated as a Severe Irritant and Potential Corrosive .[1]
Immediate Hazard Profile (Predicted):
-
Physical State: Solid powder (High dust potential).
Risk Assessment & Engineering Controls
Before selecting PPE, you must implement engineering controls.[1] PPE is the last line of defense, not the first.[1]
Engineering Controls (Mandatory)
-
Primary Containment: All weighing, transfer, and solubilization must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]
-
Static Control: Halogenated aromatic powders are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" which increases inhalation risk.
Hazard Analysis Table
| Hazard Vector | Source | Risk Level | Mitigation Strategy |
| Inhalation | Fine dust during weighing | High | Fume hood + N95 (if hood sash is raised >18") |
| Skin Contact | Solid powder or solution | Moderate | Nitrile gloves (0.11mm min); Double glove for solutions |
| Eye Contact | Airborne dust or splash | High | Chemical Splash Goggles (ANSI Z87.1) |
| Ingestion | Contaminated gloves/surfaces | Low | Strict "No Glove Touch" policy on face/phones |
Personal Protective Equipment (PPE) Specifications
A. Hand Protection: The "Breakthrough" Logic
Standard latex gloves are insufficient for halogenated organic acids, especially when dissolved in organic solvents (e.g., Dichloromethane, Methanol).[1]
-
Recommendation: Nitrile Rubber (Disposable) .
-
Minimum Thickness: 5 mil (0.12 mm).
-
Protocol:
-
Dry Solid: Single pair of nitrile gloves is acceptable.
-
In Solution: Double-gloving is required. The outer glove protects against the solvent (which permeates quickly), while the inner glove protects against the solute.[1]
-
Change Frequency: Immediately upon splash contact or every 60 minutes of active handling.
-
B. Eye & Face Protection
Safety glasses with side shields are inadequate for handling fine acidic powders that can drift in turbulent air currents.
-
Recommendation: Chemical Splash Goggles (Indirect Venting) .
-
Rationale: Benzoic acid derivatives are strong lachrymators and irritants. Contact with the corneal surface can cause immediate denaturation of proteins (corneal haze). Goggles seal the orbital area against dust ingress.
C. Respiratory Protection
If engineering controls (fume hood) are active and effective, respiratory PPE is generally not required.[1] However, for operations outside a hood (e.g., waste transport) or spill cleanup:
-
Recommendation: Half-face respirator with P100 (HEPA) cartridges or N95 disposable mask.
-
Rationale: The H335 hazard (Respiratory Irritation) implies that inhaling dust will trigger inflammation of the upper respiratory tract.
D. Body Protection
-
Standard: Cotton Lab Coat (High neck preferred).
-
Footwear: Closed-toe, non-perforated shoes (Leather or chemically resistant synthetic).[1]
Operational Protocol: Safe Handling Workflow
This workflow minimizes exposure during the most critical phase: Weighing and Solubilization .
Step 1: Preparation
-
Verify Fume Hood airflow.
-
Don PPE: Lab coat -> Goggles -> Nitrile Gloves.
-
Pre-weigh the empty receiving vial/flask before opening the chemical container.
Step 2: Transfer (The "Static" Danger)
-
Technique: Do not pour from the stock bottle. Use a disposable anti-static spatula.
-
Control: If the powder is "flighty" (static), use an ionizing gun on the spatula tip.[1]
-
Spill Prevention: Place the receiving vial inside a secondary container (e.g., a clean beaker) to catch any stray grains.[1]
Step 3: Solubilization
-
Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
-
Caution: Halogenated benzoic acids are often dissolved in chlorinated solvents (DCM, Chloroform).[1] This mixture creates a permeation hazard . Ensure double-gloving is active before handling the solution.
Waste Disposal & Decontamination[7]
Crucial Distinction: This compound contains Chlorine and Bromine.[4] It cannot be disposed of in standard organic waste streams in many jurisdictions.[7]
Disposal Classification
-
Waste Stream: Halogenated Organic Waste .[7]
-
Why? Incineration of halogenated compounds requires higher temperatures to prevent the formation of dioxins and furans. Mixing this with non-halogenated waste can result in regulatory fines and environmental release.
Spill Cleanup Protocol (Solid)
-
Isolate: Alert nearby personnel.
-
PPE: Don P100 respirator and double nitrile gloves.
-
Method: Do NOT dry sweep (creates dust).
-
Cover spill with a wet paper towel (water or chemically compatible solvent like ethanol).
-
Scoop the wet slurry into a wide-mouth jar.
-
Label as "Debris contaminated with 3-Bromo-5-chloro-2-methoxybenzoic acid."[1]
-
Decision Logic Visualization
The following diagram outlines the decision-making process for handling this compound based on the state of matter (Solid vs. Solution).
Caption: Decision matrix for PPE selection based on physical state and engineering control availability.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776077, 3-Bromo-5-methoxybenzoic acid (Analogous Hazard Data). Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Handling and Disposal of Chemicals."[3][5][7][8][9] National Academies Press.[9] Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Safety Manual | Chemistry [chem.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
